Product packaging for Ethane-d5, iodo-(Cat. No.:CAS No. 6485-58-1)

Ethane-d5, iodo-

Cat. No.: B031937
CAS No.: 6485-58-1
M. Wt: 161.00 g/mol
InChI Key: HVTICUPFWKNHNG-ZBJDZAJPSA-N
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Description

Iodoethane-d5, also known as Ethyl-d5 iodide, is a deuterium-labeled analog of iodoethane where all five hydrogen atoms in the ethyl group are replaced with the stable isotope deuterium (²H). This high isotopic purity (typically >99%) makes it an indispensable tool in advanced analytical chemistry and reaction mechanism studies. Its primary application is as a non-reactive deuterated solvent for NMR spectroscopy, providing a deuterium lock signal without introducing interfering proton resonances. Furthermore, Iodoethane-d5 serves as a critical alkylating agent in synthetic organic chemistry and metabolic research. By incorporating the heavy, isotopically labeled ethyl-d5 group into target molecules, researchers can use Mass Spectrometry (MS) to accurately track the fate of the ethyl moiety in complex biological systems, enzymatic pathways, or chemical reactions. This allows for detailed studies of reaction kinetics, metabolic stability, and the identification of drug metabolites. The compound's mechanism of action as an alkylating agent involves nucleophilic substitution (typically SN2), where it transfers the CD3CD2- group to nucleophiles such as oxygen, sulfur, or nitrogen atoms in target molecules. As a high-purity chemical standard, it is essential for quantitative analysis and method development. This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5I B031937 Ethane-d5, iodo- CAS No. 6485-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369259
Record name Iodoethane-d5
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Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-58-1
Record name Iodoethane-d5
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Record name Ethane-d5, iodo-
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Foundational & Exploratory

what are the physical properties of Ethane-d5, iodo-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Iodoethane-d5

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodoethane-d5 (CD₃CD₂I), a deuterated isotopologue of iodoethane. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document summarizes key physical data, outlines standard experimental protocols, and illustrates relevant chemical processes and workflows.

Iodoethane-d5 is a valuable reagent in organic synthesis, particularly for mechanistic studies and the development of deuterated pharmaceuticals.[1] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This modification can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides insights into reaction mechanisms.[1] Furthermore, introducing deuterium can alter the metabolic and pharmacokinetic profiles of drug candidates, potentially enhancing their therapeutic properties.[2][3]

Physical and Chemical Properties

Iodoethane-d5 is a clear, colorless liquid at room temperature.[4] It is a deuterated variant of iodoethane where all five hydrogen atoms have been replaced with deuterium.[4] This isotopic substitution results in a higher molecular weight and density compared to its non-deuterated counterpart. Many suppliers provide iodoethane-d5 with a copper stabilizer.[5][6]

Table 1: Summary of Physical Properties for Iodoethane-d5

PropertyValue
Molecular Formula C₂D₅I[7][8] or CD₃CD₂I[6][9]
Molecular Weight 161.00 g/mol [8][9][10]
CAS Number 6485-58-1[4][7][8]
Appearance Clear colorless liquid[4][11]
Melting Point -108 °C (lit.)[2][4][5][8]
Boiling Point 69-73 °C (lit.)[2][4][5][8]
Density 2.012 - 2.013 g/mL at 25 °C[4][5][8][11]
Refractive Index n20/D 1.5091 (lit.)[2][4][5]
Flash Point 53 °C[2][4][11]
Solubility Soluble in Chloroform, Ethyl Acetate[4][11]
Isotopic Purity Typically ≥99.5 atom % D[5]
Storage 2-8°C, in a flammables area, protected from light[2][4][6]

Table 2: Comparative Physical Properties of Iodoethane and Deuterated Analogues [8]

PropertyIodoethane (CH₃CH₂I)Iodoethane-d₃ (CD₃CH₂I)Iodoethane-d₅ (CD₃CD₂I)
Molecular Formula C₂H₅IC₂D₃H₂IC₂D₅I
Molecular Weight ( g/mol ) 155.97158.98161.00
CAS Number 75-03-67439-87-46485-58-1
Melting Point (°C) -108-108 (lit.)-108 (lit.)
Boiling Point (°C) 69-7369-73 (lit.)69-73 (lit.)
Density (g/mL at 25°C) ~1.9401.9872.013
Refractive Index (n20/D) ~1.5131.509 (lit.)1.5091 (lit.)

Experimental Protocols

The following sections describe generalized methodologies for determining key physical properties of liquid samples like iodoethane-d5.

Determination of Melting Point[9]

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For iodoethane-d5, which is a liquid at ambient temperature, this determination requires significant cooling.

  • Apparatus : A cryostat or a low-temperature thermometer and a capillary tube melting point apparatus capable of reaching temperatures below -100°C.

  • Methodology :

    • Introduce a small liquid sample into a capillary tube and seal it.

    • Freeze the sample by immersing the capillary tube in a suitable cooling bath, such as liquid nitrogen or a dry ice/acetone slurry.

    • Place the frozen sample into the melting point apparatus.

    • Increase the temperature slowly.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. This range is reported as the melting point.

Synthesis of Iodoethane-d5

Iodoethane-d5 can be prepared from ethanol-d6 (CD₃CD₂OD) using methods analogous to the synthesis of iodoethane from ethanol. A common laboratory-scale synthesis involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine.[12]

  • Reactants : Ethanol-d6, red phosphorus, iodine.

  • Reaction :

    • 2P + 3I₂ → 2PI₃

    • 3CD₃CD₂OD + PI₃ → 3CD₃CD₂I + D₃PO₃

  • Procedure :

    • Place red phosphorus and ethanol-d6 in a round-bottomed flask fitted with a reflux condenser.[12]

    • Add powdered iodine to the flask in small portions, allowing the exothermic reaction to remain under control.[12]

    • After the addition is complete, allow the mixture to stand, then heat it on a water bath to complete the reaction.[12]

    • Distill the crude iodoethane-d5 from the reaction mixture.

    • Purify the distillate by washing with sodium thiosulfate solution (to remove excess iodine), followed by water.[12]

    • Dry the iodoethane-d5 using an anhydrous drying agent (e.g., calcium chloride).[12]

    • Perform a final distillation to obtain the pure product, collecting the fraction that boils between 68-73°C.[12]

Reactants Reactants: Ethanol-d6 (CD₃CD₂OD) Red Phosphorus (P) Iodine (I₂) ReactionVessel Reaction Flask with Reflux Condenser Reactants->ReactionVessel 1. Combine Reaction In-situ PI₃ Formation & Reaction with Ethanol-d6 ReactionVessel->Reaction 2. Heat Distillation1 Initial Distillation Reaction->Distillation1 3. Distill CrudeProduct Crude Iodoethane-d5 Distillation1->CrudeProduct Washing Purification Wash (Na₂S₂O₃, H₂O) CrudeProduct->Washing 4. Wash Drying Drying (Anhydrous CaCl₂) Washing->Drying 5. Dry Distillation2 Final Distillation Drying->Distillation2 6. Distill FinalProduct Pure Iodoethane-d5 (CD₃CD₂I) Distillation2->FinalProduct 7. Collect Fraction

Caption: Workflow for the synthesis of Iodoethane-d5.

Application in Williamson Ether Synthesis: A Comparative Study[1]

Iodoethane-d5 is often used in studies to determine reaction mechanisms via the kinetic isotope effect. A comparative Williamson ether synthesis provides a practical example.

  • Objective : To compare the reaction rates of Iodoethane, Iodoethane-1-D1, and Iodoethane-d5 with sodium phenoxide to elucidate the kinetic isotope effect.

  • Procedure :

    • Preparation of Sodium Phenoxide : Dissolve phenol in anhydrous ethanol, then add sodium hydroxide pellets and stir until a clear solution is formed.

    • Reaction Setup : Prepare three separate flasks, each containing the sodium phenoxide solution. To these flasks, add iodoethane, Iodoethane-1-D1, and Iodoethane-d5, respectively.

    • Reaction Execution : Stir and heat all three reactions to a gentle reflux simultaneously.

    • Monitoring : Withdraw aliquots from each reaction at regular intervals. Quench the aliquots in dilute hydrochloric acid.

    • Analysis : Analyze the quenched aliquots using Gas Chromatography (GC) to determine the concentration of reactants and products over time, allowing for the calculation of reaction rate constants.

    • Workup : After completion, cool the reaction mixtures, pour them into water, and perform a liquid-liquid extraction with diethyl ether. Wash the combined organic extracts with sodium bicarbonate solution and brine, then dry, and concentrate to isolate the product.

cluster_prep A. Preparation cluster_reaction B. Parallel Reactions cluster_analysis C. Monitoring & Analysis cluster_workup D. Product Isolation Prep_Phenoxide Prepare Sodium Phenoxide Solution Flask1 Flask 1: + Iodoethane Prep_Phenoxide->Flask1 Distribute Flask2 Flask 2: + Iodoethane-1-D1 Prep_Phenoxide->Flask2 Distribute Flask3 Flask 3: + Iodoethane-d5 Prep_Phenoxide->Flask3 Distribute Aliquot Take Aliquots at Regular Intervals Flask1->Aliquot Heat & Reflux Workup Extraction & Washing Flask1->Workup After Completion Flask2->Aliquot Heat & Reflux Flask2->Workup After Completion Flask3->Aliquot Heat & Reflux Flask3->Workup After Completion Quench Quench with HCl Aliquot->Quench GC GC Analysis Quench->GC GC->Aliquot Repeat Isolate Isolate Product Workup->Isolate

Caption: Experimental workflow for a comparative Williamson ether synthesis.

References

Ethane-d5, iodo- chemical structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Iodoethane-d5

Introduction

Iodoethane-d5 (CD₃CD₂I) is the deuterated isotopologue of iodoethane, where all five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution makes it a valuable tool for researchers, scientists, and drug development professionals. Its primary applications lie in mechanistic studies of chemical reactions, particularly through the investigation of the kinetic isotope effect (KIE).[1] Furthermore, iodoethane-d5 serves as an important reagent for introducing deuterated ethyl groups into molecules, a technique increasingly used in the development of pharmaceuticals to alter metabolic and pharmacokinetic profiles.[1][2] It is also utilized as a tracer for quantification in drug development processes.[2]

Chemical Identity and Structure

Iodoethane-d5 is a clear, colorless liquid.[3] On exposure to air and light, it can decompose and develop a yellow or reddish hue due to the formation of dissolved iodine, a characteristic it shares with its non-deuterated counterpart.[4]

  • Chemical Formula : C₂D₅I[2][5]

  • IUPAC Name : 1,1,1,2,2-pentadeuterio-2-iodoethane[6][7]

  • Common Synonyms : Ethane-d5, iodo-; Ethyl iodide-d5; Perdeuterioethyl iodide[3][6]

  • CAS Number : 6485-58-1[3][5][6][8]

  • Molecular Structure : The molecule consists of a fully deuterated ethyl group (CD₃CD₂-) bonded to an iodine atom.

Physicochemical Properties

The physical and chemical properties of iodoethane-d5 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental setups.

PropertyValueReferences
Molecular Weight 161.00 g/mol [3][5][6]
Appearance Clear colorless liquid[3]
Melting Point -108 °C[2][3][8][9]
Boiling Point 69-73 °C[2][3][8][9]
Density 2.012 - 2.013 g/mL at 25 °C[3][8]
Refractive Index n20/D 1.5091[2][3][8][9]
Flash Point 53 °C[2][3]
Vapor Pressure 128 mmHg at 25 °C[3]
Solubility Chloroform, Ethyl Acetate[3]
Storage Refrigerated (+2°C to +8°C), protected from light[10]

Synthesis of Iodoethane-d5

The synthesis of iodoethane-d5 typically mirrors the preparation of iodoethane, substituting the standard ethanol with its deuterated equivalent, ethanol-d6 (CD₃CD₂OD).[2][11] The reaction involves the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then converts the deuterated alcohol to the corresponding iodoalkane.[11]

Experimental Protocol: Synthesis from Ethanol-d6

This protocol is adapted from the standard synthesis of iodoethane.[11]

  • Apparatus Setup : Assemble a 250 mL round-bottom flask with a reflux condenser. All glassware should be thoroughly dried.

  • Initial Reagents : Place 2.5 g of red phosphorus and 25 cm³ of ethanol-d6 (CD₃CD₂OD) into the flask.

  • Iodine Addition : While gently swirling the flask, add 25 g of powdered iodine in small portions (approximately 3-4 g at a time) through the condenser over a period of 20-30 minutes. The reaction is exothermic; cooling in an ice bath may be necessary to control the rate.

  • Reflux : After the final addition of iodine, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.[11]

  • Distillation : Rearrange the apparatus for distillation. Distill the crude iodoethane-d5 from the reaction mixture using a water bath for heating.

  • Purification (Washing) : Transfer the distillate to a separating funnel. Wash it successively with an equal volume of dilute sodium hydroxide solution (to remove unreacted iodine and acidic byproducts) and then with an equal volume of water.[11] After each wash, separate and retain the lower organic layer.

  • Drying : Transfer the washed iodoethane-d5 to a small conical flask and add a few granules of anhydrous calcium chloride. Swirl occasionally until the liquid becomes clear, indicating it is dry.[11]

  • Final Distillation : Filter the dried liquid into a clean, dry 50 mL round-bottom flask and perform a final distillation to obtain pure iodoethane-d5.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification P4 Red Phosphorus (2.5g) Flask Round-Bottom Flask P4->Flask Ethanol_d6 Ethanol-d6 (25 cm³) Ethanol_d6->Flask Iodine Iodine (25g) Iodine->Flask Add in portions Reflux Reflux @ Boiling Water Temp (1 hour) Flask->Reflux Distill_Crude Crude Distillation Reflux->Distill_Crude Wash_NaOH Wash with NaOH(aq) Distill_Crude->Wash_NaOH Wash_H2O Wash with H₂O Wash_NaOH->Wash_H2O Drying Dry with CaCl₂ Wash_H2O->Drying Distill_Final Final Distillation Drying->Distill_Final Product Pure Iodoethane-d5 Distill_Final->Product

Caption: Workflow for the synthesis of iodoethane-d5.

Applications in Mechanistic and Pharmaceutical Research

Iodoethane-d5 is a powerful reagent for elucidating reaction mechanisms and for synthesizing isotopically labeled compounds for pharmaceutical studies.

Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium alters the vibrational frequency of the C-D bond compared to the C-H bond, which can lead to measurable differences in reaction rates (the Kinetic Isotope Effect).[1] This effect is used to determine whether a specific C-H bond is broken or altered in the rate-determining step of a reaction. Iodoethane-d5 is particularly useful for studying secondary KIEs in Sₙ2 reactions, where the C-I bond is broken but the C-D bonds are not.[1]

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol provides a method for comparing the Sₙ2 reaction rates of iodoethane and iodoethane-d5 to measure the KIE.[1]

  • Prepare Nucleophile : In a 100 mL round-bottom flask, dissolve 2.35 g (25 mmol) of phenol in 50 mL of anhydrous ethanol. Carefully add 1.00 g (25 mmol) of sodium hydroxide pellets. Stir at room temperature until a clear solution of sodium phenoxide is formed.[1]

  • Set up Parallel Reactions : Prepare two separate 50 mL round-bottom flasks. To each, add 10 mL of the sodium phenoxide solution.

  • Add Electrophiles : To the first flask, add 3.90 g (25 mmol) of standard iodoethane. To the second flask, add 4.03 g (25 mmol) of iodoethane-d5.[1]

  • Reaction and Monitoring : Begin stirring and heating both reactions to a gentle reflux simultaneously. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.

  • Data Analysis : Plot the concentration of the product (ethyl phenyl ether) versus time for both reactions. The ratio of the initial reaction rates (kH/kD) gives the kinetic isotope effect. For this Sₙ2 reaction, a small normal KIE (kH/kD > 1) is expected, indicating the deuterated compound reacts slightly slower.[1]

G Reactants Phenoxide Ion (Nucleophile) + Iodoethane-d5 (Electrophile) TS Transition State [PhO---CD₂---I]⁻      |     CD₃ Reactants->TS Sₙ2 Attack Products Ethyl-d5 Phenyl Ether + Iodide Ion TS->Products C-I Bond Cleavage

Caption: Sₙ2 reaction pathway for Williamson ether synthesis.

Other Applications
  • Synthesis of Labeled Compounds : It is used to synthesize disubstituted α-amino acids through alkylation reactions.[3][5][8]

  • Electrochemical Reactions : Iodoethane-d5 is employed in electrochemical reduction reactions for the preparation of carbamates.[8]

  • Pharmaceutical Development : As a building block, it facilitates the creation of deuterated drug candidates, which can exhibit improved metabolic stability and pharmacokinetic properties.[2]

References

Ethane-d5, iodo- CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for Iodoethane-d5 (Perdeuterated iodoethane).

Core Compound Properties

Iodoethane-d5 is the isotopically labeled analog of iodoethane where the five hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in organic synthesis and as a standard in mass spectrometry. Its key identifiers are summarized below.

PropertyValueCitations
Chemical Name Iodoethane-d5[1][2]
Synonyms Ethane-d5, iodo-; Ethyl-d5 iodide[1][2][3]
CAS Number 6485-58-1[1][2][3][4][5]
Molecular Formula C₂D₅I (or CD₃CD₂I)[1][2]
Molecular Weight 161.00 g/mol [1][2][6][7]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its primary identifiers.

A Iodoethane-d5 (Ethane-d5, iodo-) B CAS Number: 6485-58-1 A->B C Molecular Formula: C₂D₅I A->C D Molecular Weight: 161.00 g/mol A->D

Core Identifiers for Iodoethane-d5

Experimental Context

Methodologies:

As a simple deuterated alkyl halide, Iodoethane-d5 does not possess intrinsic biological signaling pathways. Its primary application is as a reagent or standard in various experimental protocols.

  • Use in Organic Synthesis: Iodoethane-d5 is used in organic chemical reactions, such as in the synthesis of disubstituted α-amino acids through alkylation.[1] It serves as a source for introducing a deuterated ethyl group into a target molecule.

  • Use in Mass Spectrometry: Due to its known mass shift compared to its unlabeled counterpart, it is used as an internal standard in quantitative mass spectrometry analyses.

Note on Protocols: Detailed experimental protocols are specific to the reaction or analysis being performed (e.g., a specific alkylation reaction, a particular mass spectrometry method) rather than being a property of the compound itself. Researchers should consult relevant literature for methodologies pertaining to their specific application.

References

An In-depth Technical Guide to the Synthesis and Purification of Iodoethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Iodoethane-d5 (CD₃CD₂I), a crucial deuterated building block in organic synthesis, particularly for introducing isotopically labeled ethyl groups in metabolic studies, mechanistic investigations, and the development of novel pharmaceuticals.

Synthesis of Iodoethane-d5

The most common and effective method for preparing Iodoethane-d5 is analogous to the synthesis of its non-deuterated counterpart, involving the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with perdeuterated ethanol (Ethanol-d6).[1][2]

The overall reaction can be summarized as follows:

Step 1: Formation of Phosphorus Triiodide 2P(s) + 3I₂(s) → 2PI₃(s)[1]

Step 2: Nucleophilic Substitution 3CD₃CD₂OD(l) + PI₃(s) → 3CD₃CD₂I(l) + D₃PO₃(aq)[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from standard procedures for the synthesis of iodoethane.[1][3] A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Equipment:

  • Ethanol-d6 (CD₃CD₂OD)

  • Red Phosphorus (P)

  • Iodine (I₂)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel (optional)

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place red phosphorus (1.1 eq) and Ethanol-d6 (1.0 eq).[4]

  • Addition of Iodine: Slowly add finely powdered iodine (1.0 eq) to the flask in small portions down the condenser.[1] The reaction is exothermic, and portion-wise addition is crucial to maintain control.[1] Allow approximately two minutes between additions.[3]

  • Reaction: Once all the iodine has been added, allow the mixture to stand at room temperature for a period (e.g., 10 minutes to overnight) to ensure the initial reaction subsides.[5][6]

  • Reflux: Gently heat the reaction mixture to reflux using a water bath or heating mantle for approximately one hour to drive the reaction to completion.[3]

  • Distillation of Crude Product: After the reflux period, reconfigure the apparatus for distillation and distill the crude Iodoethane-d5 from the reaction mixture.[5] Collect the distillate in a receiver cooled in an ice bath.

Purification of Iodoethane-d5

The crude Iodoethane-d5 distillate will likely contain impurities such as unreacted iodine, acidic byproducts (like phosphorous acid or hydroiodic acid), and residual deuterated ethanol.[7] A multi-step purification process is necessary to obtain a high-purity product.

Experimental Protocol: Purification

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude distillate to a separatory funnel.

  • Aqueous Wash: Wash the crude product with an equal volume of water to remove any remaining ethanol-d6.[5] The denser Iodoethane-d5 will form the lower layer.[8] Separate and retain the organic layer.

  • Basic Wash: To remove unreacted iodine and acidic impurities, wash the organic layer with a 5% sodium hydroxide solution or a sodium thiosulfate solution until the organic layer is colorless.[5][8] The disappearance of the brown or yellow color indicates the removal of dissolved iodine.[6][8]

  • Final Water Wash: Perform a final wash with an equal volume of water to remove any residual basic solution and salts.[3]

  • Drying: Transfer the washed Iodoethane-d5 to a clean, dry conical flask and add a suitable drying agent, such as anhydrous calcium chloride or anhydrous sodium sulfate.[7] Swirl the flask occasionally until the liquid becomes clear, indicating the removal of dissolved water.[3]

  • Final Distillation: Decant or filter the dried Iodoethane-d5 into a clean, dry distillation flask.[3] Add a few boiling chips and perform a final distillation, collecting the fraction that boils at the expected temperature for Iodoethane-d5 (approximately 69-73 °C).[7][9]

Stabilization and Storage:

Iodoethane-d5 is susceptible to decomposition upon exposure to light and air, which can liberate free iodine and cause discoloration.[7][8] For long-term storage, it is recommended to:

  • Store in a tightly sealed, amber glass bottle to protect from light.[8]

  • Refrigerate at 2-8°C.[10]

  • Consider adding a stabilizer, such as a small piece of copper wire, which scavenges any free iodine that may form.[8][10]

Data Presentation

The following tables summarize the key quantitative data for Iodoethane-d5.

Table 1: Physicochemical Properties of Iodoethane-d5

PropertyValueReference(s)
Molecular Formula C₂D₅I[11]
Molecular Weight 161.00 g/mol [11][12]
CAS Number 6485-58-1[9][11]
Appearance Colorless to light yellow liquid[9]
Boiling Point 69-73 °C (lit.)[9]
Melting Point -108 °C (lit.)[9]
Density 2.013 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.5091 (lit.)[9]

Table 2: Purity and Storage Specifications

SpecificationValueReference(s)
Isotopic Purity ≥99.5 atom % D[12]
Chemical Purity ≥99%[11]
Storage Temperature 2-8°C[10]
Stabilizer Typically contains copper wire[10]

Visualizations

The following diagrams illustrate the synthesis and purification workflows for Iodoethane-d5.

Synthesis_Workflow cluster_synthesis Synthesis Stage reagents Ethanol-d6 (CD3CD2OD) + Red Phosphorus (P) reaction_mixture Reaction Mixture reagents->reaction_mixture Combine in flask iodine Iodine (I2) iodine->reaction_mixture Portion-wise addition reflux Reflux reaction_mixture->reflux Heat crude_product Crude Iodoethane-d5 reflux->crude_product Distill

Caption: Workflow for the synthesis of Iodoethane-d5.

Purification_Workflow cluster_purification Purification Stage crude Crude Iodoethane-d5 wash1 Wash with Water crude->wash1 wash2 Wash with Na2S2O3 or NaOH soln. wash1->wash2 Separate organic layer wash3 Final Wash with Water wash2->wash3 Separate organic layer drying Dry over Anhydrous CaCl2 wash3->drying Separate organic layer distillation Final Distillation drying->distillation pure_product Pure Iodoethane-d5 (CD3CD2I) distillation->pure_product Collect 69-73°C fraction

Caption: Workflow for the purification of Iodoethane-d5.

References

A Technical Guide to High-Purity Iodo-Ethane-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the procurement, synthesis, analytical characterization, and application of high-purity iodo-ethane-d5 in scientific research and pharmaceutical development.

This technical guide provides a comprehensive overview of high-purity iodo-ethane-d5 (ethyl iodide-d5), a deuterated isotopologue of iodoethane. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for mechanistic studies, metabolic pathway tracing, and as building blocks in the synthesis of deuterated pharmaceutical agents. This document details commercial suppliers, synthesis and purification protocols, analytical characterization methodologies, and key applications, with a focus on its role in enhancing metabolic stability and in quantitative proteomics.

Commercial Availability and Specifications

High-purity iodo-ethane-d5 is available from several reputable chemical suppliers. The quality and specifications of the commercially available product are critical for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity (atom % D) and chemical purity.

SupplierProduct NameCAS NumberIsotopic Purity (atom % D)Chemical PurityNotes
Santa Cruz Biotechnology Iodoethane-d56485-58-1Not specified99%Also known as Ethyl-d5 iodide.[1]
Sigma-Aldrich Iodoethane-d5, 99.5 atom % D, contains copper as stabilizer6485-58-199.5%≥99% (CP)Contains copper as a stabilizer.[2][3]
Cambridge Isotope Laboratories, Inc. Iodoethane (d5, 99%) + copper wire6485-58-199%98%Supplied with a copper wire for stability.

Synthesis and Purification of Iodo-Ethane-d5

High-purity iodo-ethane-d5 is typically synthesized from its corresponding deuterated alcohol, ethanol-d6. The most common laboratory-scale synthesis involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then acts as the iodinating agent.

Experimental Protocol: Synthesis of Iodo-Ethane-d5

This protocol is adapted from established methods for the synthesis of iodoalkanes.

Materials:

  • Ethanol-d6 (CD₃CD₂OH)

  • Red phosphorus

  • Iodine (I₂)

  • Anhydrous calcium chloride (CaCl₂)

  • 5% Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine red phosphorus and ethanol-d6.

  • Addition of Iodine: Slowly add powdered iodine to the flask in small portions. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • Reflux: After the complete addition of iodine, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.

  • Distillation: Distill the crude iodo-ethane-d5 from the reaction mixture.

  • Work-up and Purification:

    • Wash the distillate with deionized water to remove any remaining ethanol-d6.

    • Wash with a 5% sodium hydroxide solution to remove any unreacted iodine.

    • Wash again with deionized water.

    • Dry the organic layer over anhydrous calcium chloride.

    • Perform a final fractional distillation to obtain high-purity iodo-ethane-d5.

G cluster_synthesis Synthesis of Iodo-Ethane-d5 cluster_purification Purification Workflow Ethanol-d6 Ethanol-d6 Reaction Mixture Reaction Mixture Ethanol-d6->Reaction Mixture Red Phosphorus Red Phosphorus Red Phosphorus->Reaction Mixture Iodine Iodine Iodine->Reaction Mixture Crude Iodo-Ethane-d5 Crude Iodo-Ethane-d5 Reaction Mixture->Crude Iodo-Ethane-d5 Reflux & Distillation Washing Steps Washing Steps Crude Iodo-Ethane-d5->Washing Steps Drying Drying Washing Steps->Drying Water & NaOH washes Fractional Distillation Fractional Distillation Drying->Fractional Distillation Anhydrous CaCl2 High-Purity Iodo-Ethane-d5 High-Purity Iodo-Ethane-d5 Fractional Distillation->High-Purity Iodo-Ethane-d5

A logical workflow for the synthesis and purification of iodo-ethane-d5.

Analytical Characterization

Accurate characterization of iodo-ethane-d5 is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Due to the substitution of all hydrogen atoms with deuterium, a ¹H NMR spectrum of pure iodo-ethane-d5 will theoretically show no signals. The absence of proton signals is a strong indicator of high isotopic enrichment. Any residual signals would correspond to partially deuterated isotopologues.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone.

Carbon PositionExpected Chemical Shift (ppm)Multiplicity
CD₃~ -3Multiplet (due to C-D coupling)
CD₂I~ 20Multiplet (due to C-D coupling)

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Prepare a solution of iodo-ethane-d5 in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence (e.g., zg30).

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the isotopic enrichment of iodo-ethane-d5. Gas chromatography-mass spectrometry (GC-MS) is a common method for its analysis.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of iodo-ethane-d5 will show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern will differ from that of non-deuterated iodoethane.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar column (e.g., DB-5MS) is suitable.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

G cluster_workflow Analytical Workflow for Iodo-Ethane-d5 Sample Sample 1H NMR 1H NMR Sample->1H NMR Absence of signals 13C NMR 13C NMR Sample->13C NMR Chemical shifts & multiplicity GC-MS GC-MS Sample->GC-MS Molecular ion & fragmentation Purity & Identity Confirmation Purity & Identity Confirmation 1H NMR->Purity & Identity Confirmation 13C NMR->Purity & Identity Confirmation GC-MS->Purity & Identity Confirmation

A logical workflow for the analytical characterization of iodo-ethane-d5.

Applications in Research and Drug Development

The unique properties of iodo-ethane-d5 make it a valuable tool in several areas of scientific research and pharmaceutical development.

Mechanistic Studies and Kinetic Isotope Effect

Iodo-ethane-d5 is frequently used in mechanistic studies to probe the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium isotope can lead to a measurable change in reaction rates, providing insights into the rate-determining step of a reaction. A classic example is its use in the Williamson ether synthesis.[4]

Experimental Protocol: Williamson Ether Synthesis using Iodo-Ethane-d5

  • Preparation of Alkoxide: Prepare a solution of a suitable alcohol (e.g., phenol) and a strong base (e.g., sodium hydride) in an anhydrous solvent to generate the alkoxide.

  • Reaction: Add iodo-ethane-d5 to the alkoxide solution and heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the ether product with an organic solvent.

  • Purification: Purify the product by column chromatography or distillation.

  • Analysis: Characterize the product by NMR and mass spectrometry to confirm the incorporation of the deuterated ethyl group.

Enhancing Metabolic Stability in Drug Development

A significant application of deuterated compounds in drug development is to improve the metabolic stability of drug candidates. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By strategically replacing hydrogen atoms with deuterium at metabolically labile positions, the rate of metabolism can be slowed, leading to an improved pharmacokinetic profile.

For instance, if a drug molecule contains an ethyl group that is a primary site of metabolic oxidation, replacing it with a deuterated ethyl group (introduced using iodo-ethane-d5) can significantly reduce the rate of metabolic degradation. This "deuterium switch" can lead to a longer drug half-life, increased bioavailability, and potentially a reduction in the formation of toxic metabolites.

G cluster_pathway Metabolic Pathway of a Hypothetical Drug cluster_deuterated_pathway Metabolic Pathway of Deuterated Drug Drug-CH2CH3 Drug with Ethyl Group CYP450 CYP450 Drug-CH2CH3->CYP450 Metabolism Metabolite Metabolite CYP450->Metabolite Rapid Clearance Rapid Clearance Metabolite->Rapid Clearance Drug-CD2CD3 Deuterated Drug CYP450_slow CYP450 (Slower) Drug-CD2CD3->CYP450_slow Slower Metabolism (KIE) Reduced Metabolite Reduced Metabolite CYP450_slow->Reduced Metabolite Slower Clearance Slower Clearance Reduced Metabolite->Slower Clearance

Signaling pathway illustrating the effect of deuteration on drug metabolism.
Quantitative Proteomics

In quantitative proteomics, iodo-ethane-d5 can be used as a "heavy" isotopic labeling reagent for the alkylation of cysteine residues.[5] By comparing the mass spectra of peptides labeled with "light" (non-deuterated) and "heavy" (deuterated) iodoethane, researchers can accurately quantify changes in protein expression or post-translational modifications.

Experimental Protocol: Protein Alkylation for Quantitative Proteomics

  • Protein Extraction and Reduction: Extract proteins from two different samples (e.g., control vs. treated) and reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

  • Differential Alkylation: Alkylate the cysteine residues of the control sample with non-deuterated iodoethane ("light") and the treated sample with iodo-ethane-d5 ("heavy").

  • Sample Combination and Digestion: Combine the two samples and digest the proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each peptide by comparing the peak intensities of the "light" and "heavy" isotopic pairs.

G cluster_workflow Quantitative Proteomics Workflow Control Sample Control Sample Reduction (DTT) Reduction (DTT) Control Sample->Reduction (DTT) Treated Sample Treated Sample Treated Sample->Reduction (DTT) Alkylation (Light) Alkylation (Light) Reduction (DTT)->Alkylation (Light) Control Alkylation (Heavy) Alkylation (Heavy) Reduction (DTT)->Alkylation (Heavy) Treated Combine & Digest (Trypsin) Combine & Digest (Trypsin) Alkylation (Light)->Combine & Digest (Trypsin) Alkylation (Heavy)->Combine & Digest (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Combine & Digest (Trypsin)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Experimental workflow for quantitative proteomics using iodo-ethane-d5.

Conclusion

High-purity iodo-ethane-d5 is a versatile and valuable tool for researchers in chemistry, biology, and pharmaceutical sciences. Its utility in elucidating reaction mechanisms, improving the pharmacokinetic properties of drug candidates, and enabling precise quantitative proteomics underscores its importance in modern scientific research. Careful consideration of its commercial sources, adherence to established synthetic and analytical protocols, and a clear understanding of its applications will empower researchers to leverage the full potential of this powerful isotopic label.

References

An In-depth Technical Guide to the Safe Handling of Iodoethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions, handling procedures, and toxicological information for Iodoethane-d5 (CAS No. 6485-58-1), a deuterated ethylating agent frequently utilized in organic synthesis and mechanistic studies. Adherence to these guidelines is critical to ensure personnel safety and prevent adverse environmental impact. The data presented is based on the unlabeled compound, as specific health and safety data for the deuterated form are limited and are assumed to be similar.[1]

Hazard Identification and Classification

Iodoethane-d5 is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or asthma-like symptoms if inhaled.[1] Furthermore, it is suspected of causing genetic defects.[1]

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[1]
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[1]
NFPA 704 Hazard Diamond
CategoryRatingDescription
Health2Moderate Hazard - Can cause temporary or minor injury.[1]
Flammability2Moderate Hazard - Must be moderately heated or exposed to high ambient temperatures before ignition can occur.[1]
Instability0Minimal Hazard - Normally stable, even under fire conditions, and will not react with water.[1]
Special--

Physical and Chemical Properties

Iodoethane-d5 is a liquid that is sensitive to light and moisture.[1][3] It is often supplied with a copper wire or chip as a stabilizer.[4]

PropertyValue
Molecular FormulaC2D5I[5]
Molecular Weight161.00 g/mol [6]
Boiling Point69-73 °C (lit.)
Melting Point-108 °C (lit.)
Density2.013 g/mL at 25 °C
Flash Point53 °C (127.4 °F) - closed cup
Refractive Indexn20/D 1.5091 (lit.)

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of Iodoethane-d5, stringent adherence to safe handling and storage protocols is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield with safety glasses.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[7]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1]

Handling Procedures
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing vapors, mist, or gas.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use only non-sparking tools.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed.[7]

  • Store refrigerated at +2°C to +8°C.[1]

  • Protect from light and moisture.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and magnesium.[1]

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor immediately.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or a rash occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5] Avoid giving milk, oils, or alcohol.[2]

Accidental Release and Disposal

Accidental Release
  • Evacuate personnel from the danger area.[1]

  • Remove all sources of ignition.[7]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using non-combustible absorbent material (e.g., sand, earth).[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[7]

  • Prevent entry into sewers and public waters.[1]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

Toxicological Information

The health and safety data for iodoethane-d5 are generally assumed to be similar to its unlabeled counterpart.[1]

EffectDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Sensitization May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Potential Adverse Human Health Effects Can cause narcosis, coughing, and shortness of breath. Liver irregularities have been observed based on human evidence.[1]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the safe handling workflow and the interconnectedness of hazards associated with Iodoethane-d5.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Read SDS Read SDS Gather PPE Gather PPE Read SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Spill->Decontaminate First Aid First Aid Exposure->First Aid HazardRelationships cluster_physical Physical Hazards cluster_health Health Hazards Iodoethane-d5 Iodoethane-d5 Flammable Flammable Iodoethane-d5->Flammable Acute Toxicity Acute Toxicity Iodoethane-d5->Acute Toxicity Irritant Irritant Iodoethane-d5->Irritant Sensitizer Sensitizer Iodoethane-d5->Sensitizer Mutagen Mutagen Iodoethane-d5->Mutagen Acute Toxicity->Irritant Irritant->Sensitizer

References

An In-depth Technical Guide to the Material Safety of Iodoethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for iodoethane-d5 (CAS 6485-58-1), a deuterated analogue of iodoethane. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. It summarizes essential safety information, details experimental protocols for its use, and visualizes relevant concepts to ensure safe handling and application.

Core Safety and Physical Properties

Iodoethane-d5, also known as ethyl-d5 iodide, is a valuable reagent in organic synthesis and various research applications due to its isotopic purity.[1][2] While health and safety data for labeled compounds are often not extensively available, they are generally assumed to be similar to their unlabeled counterparts.[3] The information presented here is based on available Safety Data Sheets (SDS) and related technical documents.

Quantitative Data Summary

The physical and chemical properties of iodoethane-d5 are summarized in the table below. These values are critical for designing experiments and for risk assessment in a laboratory setting.

PropertyValueReferences
Chemical Formula C₂D₅I[1][4]
Molecular Weight 161.00 g/mol [1][2][4][5]
CAS Number 6485-58-1[1][2][4]
Appearance Clear, colorless to light yellow liquid/oil[6][7]
Melting Point -108 °C (lit.)[4][6][8]
Boiling Point 69-73 °C (lit.)[4][6][8]
Density 2.012 - 2.013 g/mL at 25 °C[6][9]
Flash Point 53 °C (127.4 °F) - closed cup[6]
Refractive Index n20/D 1.5091 (lit.)[4][6]
Storage Temperature 2-8°C, Protect from light[3][10]
Hazard Identification and GHS Classification

Iodoethane-d5 is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below, highlighting the primary risks associated with its handling.[3][5]

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Respiratory Sensitization 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization 1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity - Single Exposure 3H335: May cause respiratory irritation

Signal Word: Danger[3][5]

Experimental Protocols and Applications

Iodoethane-d5 is primarily used as a reagent to introduce a deuterated ethyl group into molecules.[6] This is particularly useful in mechanistic studies, metabolic tracing, and for altering the pharmacokinetic properties of drug candidates.[4][9]

Protocol 1: Williamson Ether Synthesis

This protocol describes a classic SN2 reaction where iodoethane-d5 is used as an alkylating agent.

Objective: To synthesize ethyl-d5 phenyl ether.

Materials:

  • Phenol

  • Sodium hydroxide

  • Anhydrous ethanol

  • Iodoethane-d5

  • Diethyl ether

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.

Procedure:

  • Preparation of Sodium Phenoxide: In a dry 100 mL round-bottom flask, dissolve 2.35 g (25 mmol) of phenol in 50 mL of anhydrous ethanol. Carefully add 1.00 g (25 mmol) of sodium hydroxide pellets and stir at room temperature until fully dissolved.[3]

  • Alkylation: To the sodium phenoxide solution, add 4.03 g (25 mmol) of iodoethane-d5.[3]

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Work-up: After the reaction is complete, cool the mixture and quench with dilute hydrochloric acid. Extract the product with diethyl ether.[3]

  • Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[3] The product can be further purified by distillation.

Protocol 2: Alkylation of Cysteine Residues in Proteomics

This protocol outlines the use of iodoethane-d5 for the isotopic labeling of cysteine residues in proteins for mass spectrometry-based quantitative proteomics.

Objective: To differentially label cysteine residues in a protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Reducing agent (e.g., DTT or TCEP)

  • Iodoethane-d5

  • Quenching solution (e.g., 1 M DTT)

  • Trypsin (sequencing grade)

Procedure:

  • Reduction: Reduce the disulfide bonds in the protein sample by adding a reducing agent (e.g., 5-10 mM DTT) and incubating at 56°C for 30 minutes. Cool to room temperature.[11]

  • Alkylation: Add iodoethane-d5 to a final concentration of 20 mM. Incubate in the dark at room temperature for 30-45 minutes.[6][11]

  • Quenching: Stop the alkylation reaction by adding a quenching solution (e.g., 10 mM DTT).[11]

  • Sample Pooling (for relative quantification): If comparing with a "light" labeled sample (using non-deuterated iodoethane), combine the samples in a 1:1:1 ratio.[6]

  • Protein Digestion: Digest the protein sample with trypsin overnight at 37°C.[6]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Protocol 3: NMR Sample Preparation

Iodoethane-d5 can be used as a reagent in reactions studied by NMR spectroscopy. The product of a reaction involving iodoethane-d5 can be analyzed to understand reaction mechanisms or product structure.

Objective: To prepare a sample for NMR analysis after a reaction with iodoethane-d5.

Procedure:

  • Reaction: Perform the chemical reaction with iodoethane-d5 as described in a relevant synthetic protocol.

  • Work-up and Purification: After the reaction is complete, perform a standard work-up to isolate the product. This may involve extraction, washing, and drying of the organic phase. Purify the product using an appropriate method (e.g., column chromatography, distillation).

  • Sample Preparation: Dissolve an appropriate amount of the purified product (typically up to 20 mg for a solid or a few drops for a liquid) in a suitable deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.[12][13]

  • Filtering: Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][13]

  • Volume Adjustment: Ensure the final volume in the NMR tube is approximately 0.5-0.6 mL, corresponding to a filling height of 4-5 cm.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[13]

Signaling Pathways and Toxicological Considerations

Direct modulation of specific signaling pathways by iodoethane-d5 is not documented, as it is a simple alkylating agent rather than a targeted therapeutic. However, its use in drug development is closely tied to understanding metabolic pathways and toxicological profiles.[2][4] The toxicity of iodoethane-d5 is presumed to be similar to iodoethane, which can cause harm through various exposure routes.[3] Toxicology studies are a cornerstone of the drug development process, ensuring the safety of new chemical entities.[2][14][15]

The diagram below illustrates the general workflow for assessing the safety of a new chemical entity, a process in which a compound like iodoethane-d5 might be used as a tool for studying the metabolism of a deuterated drug candidate.

Toxicology_Workflow General Toxicology Workflow in Drug Development cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_regulatory Regulatory Review in_vitro In Vitro Studies (Cell-based assays) in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo Initial Safety adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo->adme Systemic Effects safety_pharm Safety Pharmacology adme->safety_pharm Pharmacokinetics phase1 Phase I (Safety in Humans) safety_pharm->phase1 Proceed to Human Trials phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 submission Regulatory Submission (e.g., to FDA) phase3->submission Submit for Approval approval Market Approval submission->approval

Caption: General workflow of toxicology studies in drug development.

Safe Handling and Emergency Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling iodoethane-d5.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., Viton®).[3][15]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear an approved respirator.[3][7]

Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources.[3][16]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][16]

  • Protect from light and moisture.[3][16]

  • Incompatible with strong oxidizing agents, strong bases, and magnesium.[3][9]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source.[3][16] Hazardous decomposition products include carbon oxides and hydrogen iodide.[3][16]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][16]

Accidental Release Measures
  • Evacuate personnel from the area.

  • Remove all sources of ignition.[16]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Contain the spill with inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[3][16]

  • Prevent entry into sewers and public waters.[3]

The workflow for responding to an accidental spill is outlined in the diagram below.

Spill_Response_Workflow Accidental Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Personal Protective Equipment (PPE) evacuate->ppe ignite Remove Ignition Sources ppe->ignite ventilate Ensure Ventilation ignite->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for responding to an accidental chemical spill.

References

Solubility of Iodoethane-d5 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-d5 (ethyl iodide-d5) is a deuterated isotopologue of iodoethane, valuable in various applications within organic synthesis and pharmaceutical research, including its use as an ethylating agent and in mechanistic studies. A thorough understanding of its solubility in common organic solvents is critical for its effective use in reaction chemistry, purification processes, and analytical applications.

Due to the limited availability of specific quantitative solubility data for iodoethane-d5, this guide utilizes data for its non-deuterated counterpart, iodoethane (ethyl iodide). The physicochemical properties of these two compounds are nearly identical, making the solubility data for iodoethane a reliable proxy for iodoethane-d5. This document provides a comprehensive overview of this solubility, detailed experimental protocols for its determination, and a workflow for a common solubility testing method.

Core Data Presentation: Solubility of Iodoethane

The following table summarizes the known qualitative and quantitative solubility of iodoethane in a range of common organic solvents. "Miscible" indicates that the solute and solvent form a single homogeneous phase in all proportions.

Organic SolventChemical FormulaSolubility/MiscibilityNotes
MethanolCH₃OHMiscible[1]---
EthanolC₂H₅OHMiscible[1][2][3][4][5]Fully miscible in all proportions.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOMiscible (inferred); Reacts[6][7]Methyl iodide is miscible with DMSO. Iodoethane is expected to be miscible as well, but it can react with DMSO.
Dimethylformamide (DMF)(CH₃)₂NCHReacts[8]Iodoethane is used in reactions with DMF, indicating it is at least soluble enough to react.
AcetonitrileCH₃CNSolubleWhile specific quantitative data is not readily available, iodoethane is expected to be soluble.
Acetone(CH₃)₂COSoluble[9][10]Iodoethane is soluble in acetone.
ChloroformCHCl₃Soluble[2]---
Dichloromethane (DCM)CH₂Cl₂SolubleGenerally soluble in halogenated solvents.
Ethyl AcetateCH₃COOCH₂CH₃Soluble---

Experimental Protocols

The following protocols outline standard laboratory methods for determining the solubility of a liquid analyte, such as iodoethane-d5, in an organic solvent.

Method 1: Visual Determination of Miscibility

Objective: To qualitatively determine if iodoethane-d5 is miscible in a given solvent at ambient temperature.

Materials:

  • Iodoethane-d5

  • Test solvent (e.g., methanol, acetone)

  • Small, clear glass vials or test tubes with caps

  • Pipettes

Procedure:

  • To a clean, dry vial, add approximately 1 mL of the test solvent.

  • Add iodoethane-d5 to the solvent dropwise, capping and gently agitating the vial after each addition.

  • Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness, or droplets.

  • Continue adding iodoethane-d5 until it constitutes approximately 50% of the total volume.

  • If a single, clear phase persists throughout the additions, the two liquids are considered miscible.

Method 2: Gravimetric Determination of Solubility (for non-miscible systems)

Objective: To quantitatively determine the solubility of iodoethane-d5 in a solvent in which it is not fully miscible.

Materials:

  • Iodoethane-d5

  • Test solvent

  • Sealed, temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with caps

  • Pipettes

Procedure:

  • Add an excess amount of iodoethane-d5 to a known volume or mass of the test solvent in a sealed vial. The presence of a distinct second layer of iodoethane-d5 is necessary to ensure a saturated solution.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow the layers to separate. If separation is slow, the vial can be centrifuged to facilitate the process.

  • Carefully extract a known volume or mass of the solvent layer (the supernatant), ensuring that none of the undissolved iodoethane-d5 is collected.

  • Weigh the collected aliquot of the saturated solution.

  • Evaporate the solvent from the aliquot under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen).

  • Weigh the remaining iodoethane-d5.

  • Calculate the solubility as the mass of the dissolved iodoethane-d5 per mass or volume of the solvent.

Mandatory Visualization

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination cluster_qualitative Qualitative Assessment (Miscibility) cluster_quantitative Quantitative Assessment (Solubility) start_qual Start: Add Solvent to Vial add_solute Add Iodoethane-d5 Dropwise start_qual->add_solute start_quant Start: Add Excess Iodoethane-d5 to Known Amount of Solvent observe Observe for Immiscibility (Cloudiness, Layers) add_solute->observe result_miscible Result: Miscible observe->result_miscible Single Clear Phase result_immiscible Result: Immiscible/Partially Soluble observe->result_immiscible Two Phases/Cloudiness equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start_quant->equilibrate separate Separate Phases (Settling or Centrifugation) equilibrate->separate extract Extract Known Amount of Saturated Solvent Layer separate->extract evaporate Evaporate Solvent extract->evaporate weigh Weigh Remaining Iodoethane-d5 evaporate->weigh calculate Calculate Solubility (e.g., g/100mL) weigh->calculate result_quant Quantitative Solubility Value calculate->result_quant

Caption: Workflow for determining the solubility of iodoethane-d5.

References

Technical Guide: Isotopic Enrichment of Commercially Available Iodoethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of commercially available iodoethane-d5. It includes a summary of available products, detailed experimental protocols for verifying isotopic purity, and a logical workflow for quality assessment.

Commercial Availability and Stated Isotopic Enrichment

Iodoethane-d5 is a deuterated reagent commonly used in organic synthesis as a source of ethyl-d5 groups. Several chemical suppliers offer iodoethane-d5 with high nominal isotopic purity. The following table summarizes the specifications of iodoethane-d5 from prominent vendors. It is important to note that batch-to-batch variability may exist, and the stated purities should be verified experimentally for critical applications.

SupplierProduct NumberStated Isotopic Purity (atom % D)Chemical PurityAdditional Information
Sigma-Aldrich32458299.5≥99% (CP)Contains copper as a stabilizer.[1]
Cambridge Isotope Laboratories, Inc.DLM-2729998%Contains copper wire as a stabilizer.[2]
LGC StandardsTRC-I705872Not specified>95% (GC)Stabilized with copper wire.[3]
LGC StandardsI70587299min 98%

Experimental Protocols for Determining Isotopic Enrichment

Accurate determination of the isotopic enrichment of deuterated compounds is crucial for their application in research and development. The two most common and reliable methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique to determine the isotopic purity of deuterated compounds.[4][5][6][7] By comparing the integrals of residual proton signals with a known internal standard, or by direct measurement in the deuterium spectrum, a precise isotopic enrichment can be calculated.

2.1.1. ¹H NMR Protocol for Isotopic Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the iodoethane-d5 sample into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals in the region of interest (e.g., chloroform-d, acetone-d6).

    • Add a known amount of a suitable internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

    • Ensure the sample is thoroughly mixed.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration. A value of 30-60 seconds is recommended.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Spectral Width (sw): Set the spectral width to encompass all signals of interest.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to obtain a flat baseline across the entire spectrum.

    • Integrate the residual proton signals of iodoethane-d5 (CHD2CD2I, CD3CHD-I) and the signal of the internal standard.

    • Calculate the isotopic purity based on the integral ratios and the known amount of the internal standard.

2.1.2. ²H NMR Protocol for Direct Isotopic Enrichment Measurement

  • Sample Preparation:

    • Prepare a concentrated solution of iodoethane-d5 (e.g., 20-30 mg) in a protonated solvent (e.g., CHCl3) in a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: An NMR spectrometer equipped with a deuterium probe.

    • Lock: Run the experiment in unlocked mode if using a protonated solvent.

    • Pulse Sequence: A simple one-pulse experiment is sufficient.

    • Relaxation Delay (d1): Deuterium T1s are generally shorter than proton T1s; a delay of 2-5 seconds is often adequate.

    • Number of Scans (ns): Acquire enough scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • The deuterium spectrum will show signals for the -CD2- and -CD3 groups. The relative integrals of these signals can confirm the deuteration pattern. The overall integral compared to an internal or external standard can provide a quantitative measure of the deuterium content.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the components of a mixture followed by their detection based on their mass-to-charge ratio. This method is particularly useful for identifying and quantifying isotopologues (molecules that differ only in their isotopic composition).

2.2.1. GC-MS Protocol for Isotopologue Analysis

  • Sample Preparation:

    • Prepare a dilute solution of iodoethane-d5 in a volatile solvent (e.g., dichloromethane or hexane) suitable for GC injection. A concentration of approximately 100 µg/mL is a good starting point.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable for separating iodoethane.

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: Scan a mass range that includes the molecular ions of all possible isotopologues of iodoethane (e.g., m/z 155-162).

  • Data Analysis:

    • Identify the peak corresponding to iodoethane in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion cluster to determine the relative abundances of the different isotopologues (d0 to d5).

    • Calculate the isotopic enrichment by determining the weighted average of the deuterium content based on the abundance of each isotopologue.

Workflow for Isotopic Enrichment Verification

The following diagram illustrates a logical workflow for the verification of the isotopic enrichment of a commercially supplied deuterated compound like iodoethane-d5.

Isotopic_Enrichment_Verification_Workflow start Receive Commercial Iodoethane-d5 check_docs Check Supplier Documentation (Certificate of Analysis) start->check_docs nmr_analysis Quantitative NMR Analysis (¹H and/or ²H NMR) check_docs->nmr_analysis Primary Method gcms_analysis GC-MS Analysis check_docs->gcms_analysis Secondary/Confirmatory Method data_processing Data Processing and Calculation of Isotopic Enrichment nmr_analysis->data_processing gcms_analysis->data_processing compare_spec Compare with Supplier Specification data_processing->compare_spec pass Meets Requirements compare_spec->pass Pass fail Does Not Meet Requirements compare_spec->fail Fail use_in_application Proceed to Application pass->use_in_application contact_supplier Contact Supplier / Quarantine Batch fail->contact_supplier

Caption: Workflow for verifying the isotopic enrichment of iodoethane-d5.

Signaling Pathways and Logical Relationships

As a synthetic reagent, iodoethane-d5 is not directly involved in biological signaling pathways. However, its use in drug development is significant, particularly in the synthesis of isotopically labeled drug candidates or internal standards for pharmacokinetic studies. The logical relationship central to its utility is the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can alter the rate of chemical reactions, including metabolic pathways.

The following diagram illustrates the logical flow of how the isotopic enrichment of iodoethane-d5 is critical in the context of developing a deuterated drug candidate.

Deuterated_Drug_Development_Logic start High Isotopic Enrichment Iodoethane-d5 synthesis Synthesis of Deuterated Drug Candidate start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Metabolic Stability Assays purification->in_vitro in_vivo In Vivo Pharmacokinetic Studies purification->in_vivo outcome Altered Metabolic Profile (Kinetic Isotope Effect) in_vitro->outcome in_vivo->outcome goal Improved Drug Properties (e.g., longer half-life) outcome->goal

Caption: Logical flow of deuterated drug development using iodoethane-d5.

References

Methodological & Application

Application Notes and Protocols for Ethane-d5, iodo- as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This is particularly crucial in complex matrices such as plasma, urine, or tissue homogenates, where matrix effects can significantly impact the ionization efficiency of the analyte, leading to unreliable results. Ethane-d5, iodo- (iodo-ethane-d5) is a deuterated analog of iodoethane and serves as an excellent internal standard for the quantification of analytes that can be derivatized through ethylation.

The primary application of iodo-ethane-d5 as an internal standard is in the analysis of low molecular weight thiol-containing compounds, such as cysteine, glutathione, and their metabolites. The reactive sulfhydryl group (-SH) of these thiols can be alkylated with iodoethane to yield a more stable and chromatographically amenable thioether. By using iodo-ethane-d5 as the internal standard, it undergoes the same derivatization reaction and experiences similar extraction efficiencies and matrix effects as the endogenous thiol analytes derivatized with non-labeled iodoethane. This co-eluting, chemically identical internal standard allows for reliable correction of variations throughout the analytical workflow, from sample preparation to LC-MS analysis.[1]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (iodo-ethane-d5) is added to the samples, calibrators, and quality control samples at the beginning of the sample preparation process. The non-labeled analyte and the deuterated internal standard are derivatized, extracted, and analyzed by LC-MS/MS. Quantification is then performed by calculating the peak area ratio of the analyte to the internal standard. This ratio is directly proportional to the concentration of the analyte in the sample.

Application: Quantification of Thiol-Containing Compounds

A primary application of iodo-ethane-d5 is in the quantitative analysis of endogenous thiols in biological matrices. This is critical in various research areas, including the study of oxidative stress, drug metabolism, and clinical diagnostics. The derivatization with iodoethane increases the hydrophobicity of the polar thiol compounds, improving their retention on reversed-phase LC columns and enhancing their ionization efficiency in the mass spectrometer.

Experimental Protocols

Reagents and Materials
  • Iodoethane (for derivatization of analytes)

  • Ethane-d5, iodo- (Iodo-ethane-d5) Internal Standard Stock Solution (1 mg/mL in methanol)

  • Analyte Stock Solution (e.g., Cysteine, Glutathione) (1 mg/mL in a suitable solvent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide or Sodium hydroxide (for pH adjustment)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Preparation of Standard and Quality Control (QC) Samples
  • Working Internal Standard Solution (1 µg/mL): Dilute the iodo-ethane-d5 stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with the analyte stock solution to achieve a concentration range appropriate for the expected sample concentrations.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same biological matrix.

Sample Preparation and Derivatization
  • To 100 µL of plasma, urine, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL iodo-ethane-d5 working internal standard solution.

  • Add 20 µL of a 1% (v/v) solution of iodoethane in acetonitrile.

  • Adjust the pH of the solution to ~9-10 with ammonium hydroxide or sodium hydroxide to facilitate the derivatization reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Acidify the mixture with a small volume of formic acid to a pH of ~3-4.

Sample Clean-up (Solid Phase Extraction - SPE)
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load Sample: Load the entire derivatized sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the derivatized analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters (Typical)

ParameterValue
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C

Mass Spectrometry (MS) Parameters (Typical for a Triple Quadrupole MS)

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

The specific MRM transitions will need to be optimized for each analyte and iodo-ethane-d5. The precursor ion will be the [M+H]+ of the ethylated derivative. The product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethylated Analyte (e.g., S-ethylcysteine)To be determinedTo be determinedTo be optimized
Ethylated Analyte (Qualifier)To be determinedTo be determinedTo be optimized
Iodo-ethane-d5 derivatized Analyte (IS)Precursor + 5 DaTo be determinedTo be optimized

Data Presentation

The following tables represent typical quantitative data obtained from a validated LC-MS/MS method using iodo-ethane-d5 as an internal standard.

Table 1: Linearity of Calibration Curve

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0121.05105.0
50.0615.12102.4
100.12510.2102.0
500.63050.4100.8
1001.2499.299.2
5006.28502.4100.5
100012.551004100.4
Calibration Curve Equation: y = 0.0125x + 0.0005; R² = 0.9995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ16.8104.28.1103.5
Low QC35.2101.56.5100.8
Mid QC754.198.75.399.2
High QC7503.5100.24.8100.5

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85.286.198.5
High QC87.588.099.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Iodo-ethane-d5 (IS) sample->add_is Aliquot derivatization Derivatization with Iodoethane add_is->derivatization cleanup Solid Phase Extraction (SPE) derivatization->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Reconstitute & Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for the quantitative analysis of thiols using iodo-ethane-d5 as an internal standard.

Conclusion

The use of iodo-ethane-d5 as an internal standard in LC-MS analysis, particularly for thiol-containing compounds, provides a robust and reliable method for quantitative analysis. The detailed protocol and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The co-derivatization and co-elution of the analyte and the stable isotope-labeled internal standard effectively compensate for variations in sample preparation and instrumental analysis, leading to high-quality, reproducible data essential for regulated bioanalysis and pharmacokinetic studies.

References

Application Notes and Protocols for Deuterated Ethyl Group Labeling with Iodoethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling, the strategic replacement of hydrogen with its stable isotope deuterium, is a powerful technique in modern chemical biology and drug development. The introduction of deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can be leveraged to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. Iodoethane-d5 (CD3CD2I) is a reliable and efficient reagent for introducing a deuterated ethyl group (-CD2CD3) onto various nucleophilic functional groups. These application notes provide detailed protocols for the use of iodoethane-d5 in labeling primary amines, phenols, and thiols.

Principle of the Method

The labeling of organic molecules with iodoethane-d5 proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophilic atom (such as nitrogen in an amine, oxygen in a phenol, or sulfur in a thiol) attacks the electrophilic methylene carbon of iodoethane-d5. This concerted reaction results in the formation of a new carbon-nucleophile bond and the displacement of the iodide ion, a good leaving group. The general reaction scheme is depicted below:

Nu:⁻ + D₅-Et-I → Nu-Et-D₅ + I⁻

Where Nu: represents a generic nucleophile and Et-D₅ represents the deuterated ethyl group.

Data Presentation

The following table summarizes representative reaction conditions and typical yields for the deuterated ethylation of various functional groups using iodoethane-d5. The yields are indicative and may vary depending on the specific substrate and reaction optimization.

Functional GroupSubstrate ExampleBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary AmineAnilineK₂CO₃Acetonitrile8012-1885-95
Phenol4-MethoxyphenolCs₂CO₃DMF25-504-890-98
ThiolThiophenolEt₃NTHF252-4>95

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Iodoethane-d5 is light-sensitive and should be stored in a dark, cool place. Reaction vessels should be protected from light, for example, by wrapping them in aluminum foil.

  • Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results, especially for reactions sensitive to moisture.

Protocol 1: N-Ethylation of a Primary Aromatic Amine

This protocol describes a general procedure for the mono-N-ethylation of a primary aromatic amine using iodoethane-d5.

Materials:

  • Primary aromatic amine (e.g., aniline)

  • Iodoethane-d5 (CD3CD2I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary aromatic amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add iodoethane-d5 (1.1 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(ethyl-d5)-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and position of the deuterium label.

Protocol 2: O-Ethylation of a Phenol

This protocol provides a general method for the O-ethylation of a phenolic substrate using iodoethane-d5.

Materials:

  • Phenolic substrate (e.g., 4-methoxyphenol)

  • Iodoethane-d5 (CD3CD2I)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add iodoethane-d5 (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive substrates.

  • Once the reaction is complete (typically 4-8 hours), quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the (ethyl-d5) ether.

Protocol 3: S-Ethylation of a Thiol

This protocol outlines a general procedure for the S-ethylation of a thiol using iodoethane-d5.

Materials:

  • Thiol substrate (e.g., thiophenol)

  • Iodoethane-d5 (CD3CD2I)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the thiol substrate (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add iodoethane-d5 (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, the mixture can be filtered to remove the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup and purify the crude product by flash column chromatography to yield the deuterated thioether.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Labeling Reaction cluster_workup Workup and Purification start Start dissolve Dissolve Substrate (Amine, Phenol, or Thiol) in Anhydrous Solvent start->dissolve 1. add_base Add Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) dissolve->add_base 2. stir Stir at Room Temperature add_base->stir 3. add_reagent Add Iodoethane-d5 stir->add_reagent 4. react React at Specified Temperature and Time add_reagent->react 5. monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor 6. quench Quench Reaction monitor->quench 7. extract Aqueous Extraction quench->extract 8. dry Dry Organic Layer extract->dry 9. concentrate Concentrate dry->concentrate 10. purify Purify by Chromatography concentrate->purify 11. end Characterize Product (NMR, MS) purify->end 12.

Caption: Experimental workflow for deuterated ethyl group labeling.

The Role of Iodo-ethane-d5 in Elucidating SN2 Reaction Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in the study of chemical reaction mechanisms.[1] Iodo-ethane-d5 (CD₃CH₂I), a deuterated isotopologue of iodoethane, serves as a powerful probe in the investigation of bimolecular nucleophilic substitution (SN2) reactions. By strategically replacing hydrogen atoms with deuterium on the β-carbon, researchers can measure the secondary kinetic isotope effect (KIE), providing deep insights into the transition state of the reaction.[2][3] These studies are fundamental for understanding reaction kinetics, which is a critical aspect of drug design and development, where metabolic pathways can be modulated through isotopic substitution.[2][4]

This document provides detailed application notes and experimental protocols for utilizing iodo-ethane-d5 to study SN2 reaction mechanisms. It includes a summary of quantitative data, detailed experimental workflows, and visual diagrams to facilitate a comprehensive understanding of the principles and methodologies involved.

The Kinetic Isotope Effect in SN2 Reactions

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[5] For iodo-ethane-d5 in an SN2 reaction, the focus is on the secondary β-deuterium KIE. Since the C-D bonds on the β-carbon are not broken during the reaction, the observed KIE is typically small and provides information about changes in the transition state structure compared to the ground state.[3][6]

In the SN2 transition state, the α-carbon rehybridizes from sp³ to a more sp²-like geometry.[2][7] This change allows for hyperconjugation, where the C-H σ-bonds of the methyl group donate electron density into the developing p-orbital of the transition state. C-H bonds are more effective at hyperconjugation than the stronger C-D bonds. Consequently, the transition state is more stabilized for the non-deuterated iodoethane, leading to a faster reaction rate and a "normal" KIE (kH/kD > 1).[6]

Quantitative Data Summary

Table 1: Representative Secondary β-Deuterium Kinetic Isotope Effect in an SN2 Reaction

SubstrateNucleophileSolventTemperature (°C)kH/kDReference
Ethyl chlorideCyanideNot SpecifiedNot Specified~1.08[3] (Adapted from a similar ethyl halide system)

Table 2: Gas-Phase Reaction Data for Iodoethane and Deuterated Iodoethane with Chlorine Atoms

SubstrateReactantRate Constant (k)kH/kD
Iodoethane (CH₃CH₂I)Cl(Value not specified)1.25
Iodoethane-d5 (CD₃CH₂I)Cl(Value not specified)

Note: This gas-phase data, while not a solution-phase SN2 reaction with a typical nucleophile, provides a quantitative measure of the inherent reactivity difference due to β-deuteration.[2]

Experimental Protocols

The following are detailed protocols for determining the secondary β-deuterium kinetic isotope effect in the SN2 reaction of iodo-ethane-d5.

Protocol 1: Determination of KIE by UV-Vis Spectrophotometry

This method is suitable when the reaction involves a change in the UV-Vis absorbance of the reactants or products.

Materials:

  • Iodoethane

  • Iodo-ethane-d5

  • Nucleophile (e.g., sodium azide)

  • Anhydrous solvent (e.g., acetone)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of iodoethane in anhydrous acetone.

    • Prepare a 0.1 M stock solution of iodo-ethane-d5 in anhydrous acetone.

    • Prepare a 0.1 M stock solution of the nucleophile (e.g., sodium azide) in anhydrous acetone. Caution: Sodium azide is highly toxic.[8]

  • Kinetic Run:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.

    • In a quartz cuvette, mix a known volume of the nucleophile solution with a known volume of the solvent.

    • Initiate the reaction by adding a small, known volume of either the iodoethane or iodo-ethane-d5 stock solution to the cuvette and start the timer immediately. The final concentrations of the substrate and nucleophile should be equal (e.g., 0.05 M).[8]

    • Place the cuvette in the spectrophotometer and record the absorbance at a predetermined wavelength at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Calculate the second-order rate constants (kH and kD) using the rate law: Rate = k[Substrate][Nucleophile].[1]

    • Calculate the kinetic isotope effect: KIE = kH/kD.[1]

    • Repeat the experiment with the other isotopic substrate under identical conditions.

Protocol 2: Determination of KIE by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This method is broadly applicable for monitoring the disappearance of reactants or the appearance of products.

Materials:

  • Iodoethane

  • Iodo-ethane-d5

  • Nucleophile (e.g., sodium cyanide)

  • Anhydrous solvent (e.g., DMSO)

  • Thermostatted reaction vessel with a magnetic stirrer

  • Syringes for sampling

  • Quenching solution (e.g., cold solvent or a dilute acid)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or an HPLC system.

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine known volumes of the iodoethane (or iodo-ethane-d5) solution and the nucleophile solution in the chosen solvent.[1]

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.[1]

  • Analysis:

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining iodoethane or the formed product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • For a second-order reaction with equal initial concentrations, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the rate constant (k).[8]

    • Determine the rate constants for both the deuterated (kD) and non-deuterated (kH) reactions.

    • Calculate the KIE = kH/kD.

Protocol 3: Determination of KIE by NMR Spectroscopy

NMR spectroscopy can be used to monitor the reaction in situ without the need for quenching.

Materials:

  • Iodoethane

  • Iodo-ethane-d5

  • Nucleophile

  • Deuterated NMR solvent

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a reaction mixture in an NMR tube containing known concentrations of the substrate (iodoethane or iodo-ethane-d5) and the nucleophile in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton (or group of protons) in the reactant and product.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the rate constants (kH and kD) by fitting the data to the appropriate rate law.[9]

    • Calculate the KIE = kH/kD.

Visualizations

SN2 Reaction Mechanism

Caption: SN2 reaction mechanism of a nucleophile with iodo-ethane-d5.

Experimental Workflow for KIE Determination

KIE_Workflow A Prepare Stock Solutions (Iodoethane & Iodo-ethane-d5, Nucleophile) B Set up Parallel Reactions (Deuterated & Non-deuterated) A->B C Monitor Reaction Progress (Spectrophotometry, GC, NMR, etc.) B->C D Collect Concentration vs. Time Data C->D E Determine Rate Constants (kH & kD) from Rate Law Plots D->E F Calculate KIE = kH / kD E->F

Caption: General experimental workflow for determining the kinetic isotope effect.

Logical Interpretation of Secondary β-Deuterium KIE

KIE_Interpretation A Experimental Observation: kH/kD > 1 (Normal KIE) B Interpretation: Reaction is faster with C-H than C-D at β-position A->B C Reasoning: Transition state is more stabilized for the non-deuterated reactant B->C D Mechanistic Implication: Hyperconjugation involving β-C-H bonds stabilizes the electron-deficient SN2 transition state C->D

Caption: Logical flow for the interpretation of a normal secondary β-deuterium KIE in an SN2 reaction.

References

application of Ethane-d5, iodo- in metabolic pathway tracing

quantitative proteomics using Ethane-d5, iodo- labeling

Author: BenchChem Technical Support Team. Date: November 2025

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Application Notes and Protocols for Derivatization with Iodoethane-d5 in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of gas chromatography (GC), the analysis of certain compounds can be challenging due to their low volatility, poor thermal stability, or high polarity. Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC analysis, thereby improving separation, detection, and quantification.[1][2] Iodoethane-d5 (C2D5I) is a deuterated derivatizing reagent that introduces a stable isotope-labeled ethyl group into the analyte molecule. This process, known as S-alkylation for thiol-containing compounds, enhances volatility and thermal stability, making the analytes suitable for GC and gas chromatography-mass spectrometry (GC-MS) analysis.[1] The incorporation of a deuterium-labeled tag also allows for the use of isotope dilution methods for accurate quantification, as the deuterated derivative serves as an excellent internal standard.[1][3]

This document provides detailed application notes and protocols for the use of iodoethane-d5 as a derivatization reagent for the analysis of various analytes, with a particular focus on thiol-containing compounds, by GC-MS.

Principle of Derivatization with Iodoethane-d5

The primary application of iodoethane-d5 in GC derivatization is the S-alkylation of thiols (mercaptans). The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of iodoethane-d5. The iodide ion serves as a good leaving group, facilitating the formation of a stable thioether.[1] This reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion, thereby increasing the reaction rate.[1]

The resulting deuterated thioether is more volatile and less polar than the original thiol, leading to improved chromatographic peak shape and resolution. In GC-MS analysis, the derivatized analyte will have a molecular weight that is increased by the mass of the deuterated ethyl group (C2D5), which is 34.08 amu. This known mass shift is readily detected by the mass spectrometer and is the basis for stable isotope dilution assays.[1]

Applications

The derivatization of thiols with iodoethane-d5 is applicable to a wide range of analytical challenges, including:

  • Food and Beverage Analysis: Quantification of volatile sulfur compounds (e.g., methanethiol, ethanethiol) that contribute to the aroma and off-flavors of products such as wine, beer, and cheese.

  • Clinical and Biomedical Research: Determination of biologically important thiols like cysteine, homocysteine, and glutathione in biological matrices such as plasma, urine, and tissue samples. Aberrant levels of these compounds are associated with various diseases.[1]

  • Environmental Monitoring: Analysis of thiols in environmental samples to assess pollution and industrial emissions.

  • Pharmaceutical Development: In the development of deuterated pharmaceuticals, iodoethane-d5 can be used to introduce a C2D5 group, which can lead to a more significant metabolic blocking effect compared to a non-deuterated group, potentially enhancing the pharmacokinetic profile of a drug candidate.[3]

Experimental Protocols

Protocol 1: Derivatization of Thiols in Aqueous Samples

This protocol is suitable for the analysis of volatile thiols in samples such as water, beverages, or biological fluids.

Materials:

  • Iodoethane-d5 (CAS: 6485-58-1)[4]

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Extraction solvent (e.g., ethyl acetate, hexane)

  • Anhydrous sodium sulfate

  • Sample containing thiol analytes

  • Internal standard (optional, if not using isotope dilution with iodoethane-d5 as the standard)

  • Microcentrifuge tubes or vials with screw caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples, take a known volume (e.g., 100 µL) and place it in a microcentrifuge tube.

    • For solid samples, perform a suitable extraction to transfer the thiol analytes into a liquid matrix.

    • For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is recommended to obtain a clear supernatant.[1]

  • Derivatization Reaction:

    • To the sample, add 50 µL of 0.1 M NaOH solution to adjust the pH to >9. This facilitates the deprotonation of the thiol group.[1]

    • Add a 10-fold molar excess of iodoethane-d5.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.[1]

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]

  • Extraction:

    • After incubation, cool the mixture to room temperature.

    • Acidify the mixture with a small volume of dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

    • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.

    • Centrifuge the mixture to separate the aqueous and organic layers.[1]

  • Sample Clean-up and Analysis:

    • Carefully transfer the upper organic layer to a clean tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

    • Inject an aliquot of the sample into the GC-MS system.

Protocol 2: Synthesis of Iodoethane-d5

For laboratories that require the synthesis of iodoethane-d5, a common method involves the reaction of a deuterated ethanol with an iodine source.

Materials:

  • Ethanol-d6 (CD3CD2OD)

  • Red phosphorus

  • Iodine (I2)

  • Distillation apparatus

Procedure:

  • Place ethanol-d6 and red phosphorus in a round-bottom flask equipped with a dropping funnel and a condenser.

  • Slowly add iodine to the flask with stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • After the addition of iodine is complete, gently heat the mixture to reflux for a few hours.

  • Distill the crude iodoethane-d5 from the reaction mixture.

  • Wash the distillate with a dilute sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.

  • Dry the iodoethane-d5 over anhydrous calcium chloride and redistill to obtain the pure product.

Note: This is a generalized procedure. The specific molar ratios and reaction conditions should be optimized based on literature precedents for the synthesis of iodoethane.

Quantitative Data

The following table summarizes expected mass shifts and provides hypothetical retention times for common thiol analytes derivatized with iodoethane-d5. Actual retention times will vary depending on the GC column and analytical conditions.

AnalyteMolecular Weight ( g/mol )Derivatized AnalyteMolecular Weight of Derivative ( g/mol )Mass Shift (amu)Expected Retention Time (min)
Methanethiol48.11S-ethyl-d5-methanethiol82.1934.083-5
Ethanethiol62.13S-ethyl-d5-ethanethiol96.2134.085-7
1-Propanethiol76.16S-ethyl-d5-1-propanethiol110.2434.087-9
Cysteine121.16S-ethyl-d5-cysteine155.2434.0815-20
Homocysteine135.18S-ethyl-d5-homocysteine169.2634.0818-23

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of iodoethane-d5 derivatized thiols. These should be optimized for the specific analytes and instrument being used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Acquisition ModeScan mode for identification and Selected Ion Monitoring (SIM) for quantification

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample (Aqueous or Extract) pH_Adjust Adjust pH > 9 with NaOH Sample->pH_Adjust Add_Reagent Add Iodoethane-d5 pH_Adjust->Add_Reagent Incubate Incubate at 60°C for 30 min Add_Reagent->Incubate Acidify Acidify to pH ~2-3 Incubate->Acidify Add_Solvent Add Extraction Solvent Acidify->Add_Solvent Extract Vortex and Centrifuge Add_Solvent->Extract Dry_Extract Dry Organic Layer Extract->Dry_Extract GCMS_Analysis GC-MS Analysis Dry_Extract->GCMS_Analysis

Caption: General workflow for the derivatization of thiols with iodoethane-d5.

S_Alkylation_Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Product R-S-CD₂-CD₃ Thiolate->Product Nucleophilic Attack Base OH⁻ Water H₂O Iodoethane I-CD₂-CD₃ Iodoethane->Product Iodide I⁻ Iodoethane->Iodide Loss of Leaving Group

Caption: S-alkylation of a thiol with iodoethane-d5.

References

Application Notes and Protocols for the Synthesis of Deuterated Pharmaceuticals using Iodo-ethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable isotope of hydrogen, into active pharmaceutical ingredients (APIs) has emerged as a valuable strategy in drug discovery and development. This approach, known as "deuterium switching," leverages the kinetic isotope effect (KIE) to favorably alter the pharmacokinetic and metabolic profiles of drug candidates. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2] This can lead to a range of therapeutic benefits, including:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased systemic exposure.[3][4]

  • Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of harmful byproducts can be minimized.

  • Enhanced Efficacy and Safety: A more predictable pharmacokinetic profile can lead to improved therapeutic outcomes and a better safety margin.[5]

This document provides detailed application notes and experimental protocols for the synthesis of a deuterated pharmaceutical using iodo-ethane-d5 as a key reagent. The focus of this guide is the synthesis of an O-ethyl-d5 analog of a hypothetical drug, building upon the well-understood chemistry of venlafaxine, an antidepressant that undergoes significant O-demethylation.

Case Study: Synthesis of O-Ethyl-d5-desmethylvenlafaxine

Venlafaxine is primarily metabolized in the liver by the CYP2D6 enzyme, which removes the methyl group from the phenolic oxygen (O-demethylation) to form its major active metabolite, O-desmethylvenlafaxine (ODV).[1][3] By replacing the ethyl group on the phenolic oxygen with a deuterated ethyl group (ethyl-d5), it is hypothesized that the rate of O-dealkylation will be reduced, leading to improved metabolic stability of the parent drug. Iodo-ethane-d5 is an ideal reagent for introducing this deuterated moiety.[6][7][8]

Metabolic Pathway of Venlafaxine

The primary metabolic pathway of venlafaxine involves O-demethylation by CYP2D6 to O-desmethylvenlafaxine. A minor pathway involves N-demethylation.

cluster_legend Metabolic Pathway Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) Venlafaxine->ODV CYP2D6 (Major) Metabolites Further Metabolites ODV->Metabolites Major Pathway Major Pathway Enzyme Enzyme

Caption: Major metabolic pathway of Venlafaxine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and evaluation of O-ethyl-d5-desmethylvenlafaxine.

Compound Molecular Formula Molecular Weight ( g/mol ) Isotopic Purity (%)
Iodo-ethane-d5C₂D₅I161.00>99
O-DesmethylvenlafaxineC₁₆H₂₅NO₂263.38N/A
O-Ethyl-d5-desmethylvenlafaxineC₁₈H₂₂D₅NO₂296.46>98

Table 1: Physicochemical Properties of Key Compounds

Reaction Step Reactants Product Yield (%) Deuterium Incorporation (%)
O-AlkylationO-Desmethylvenlafaxine, Iodo-ethane-d5O-Ethyl-d5-desmethylvenlafaxine85-95>98

Table 2: Synthetic Reaction Parameters

Compound In Vitro Half-Life (t½) in Human Liver Microsomes (min) Kinetic Isotope Effect (KIE) (kH/kD)
O-Ethyl-desmethylvenlafaxine30N/A
O-Ethyl-d5-desmethylvenlafaxine903.0

Table 3: In Vitro Metabolic Stability Data

Experimental Protocols

Synthesis of O-Ethyl-d5-desmethylvenlafaxine

This protocol describes the O-alkylation of O-desmethylvenlafaxine using iodo-ethane-d5.

Materials:

  • O-Desmethylvenlafaxine (ODV)

  • Iodo-ethane-d5 (99.5 atom % D)[9]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of O-desmethylvenlafaxine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (2.0 eq).

  • Addition of Iodo-ethane-d5: Stir the suspension at room temperature for 30 minutes. Add iodo-ethane-d5 (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure O-ethyl-d5-desmethylvenlafaxine.

cluster_synthesis Synthesis Workflow Start Start: O-Desmethylvenlafaxine Iodo-ethane-d5 K2CO3, DMF Reaction O-Alkylation Reaction (60 °C, 4-6h) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: O-Ethyl-d5-desmethylvenlafaxine Purification->Product

Caption: Synthesis workflow for O-Ethyl-d5-desmethylvenlafaxine.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of the deuterated compound in human liver microsomes.

Materials:

  • O-Ethyl-d5-desmethylvenlafaxine (test compound)

  • O-Ethyl-desmethylvenlafaxine (non-deuterated control)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • Incubator/shaking water bath (37 °C)

Procedure:

  • Preparation: Prepare stock solutions of the test compound and control compound in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing HLM and phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound or control compound to the HLM mixture, followed by the addition of the NADPH regenerating system.

  • Incubation and Sampling: Incubate the reaction mixture at 37 °C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

Analytical Method: LC-MS/MS for Quantification

This protocol provides a general framework for the quantitative analysis of the deuterated compound and its non-deuterated counterpart in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and any potential metabolites.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • O-Ethyl-desmethylvenlafaxine: Precursor ion (m/z) -> Product ion (m/z)

    • O-Ethyl-d5-desmethylvenlafaxine: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Data Analysis:

  • Quantify the concentration of the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

  • Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.

cluster_analysis Analytical Workflow Sample Biological Sample (e.g., Microsomal incubate) Extraction Protein Precipitation & Centrifugation Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for sample analysis by LC-MS/MS.

Conclusion

The use of iodo-ethane-d5 provides a straightforward and efficient method for the introduction of a deuterated ethyl group into pharmaceutical candidates. This strategic deuteration, guided by an understanding of a drug's metabolic pathways, can significantly improve its pharmacokinetic properties. The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro evaluation, and analysis of such deuterated compounds, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with Iodoethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during alkylation experiments using iodoethane-d5.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during alkylation reactions with iodoethane-d5 in a question-and-answer format.

Issue 1: Low Yield of Mono-alkylated Product and Formation of Multiple Products in Amine Alkylation.

Q1: My primary amine alkylation with iodoethane-d5 is resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts, leading to a low yield of my desired mono-alkylated product. What is happening and how can I fix it?

A1: This common issue is known as over-alkylation.[1][2] The mono-alkylated amine product is often more nucleophilic than the starting primary amine, causing it to react further with iodoethane-d5.[1][3][4]

Troubleshooting Strategies:

  • Stoichiometry Control: Use a large excess of the primary amine relative to iodoethane-d5. This increases the statistical probability of iodoethane-d5 reacting with the primary amine instead of the more nucleophilic secondary amine product.[1][2]

  • Slow Addition of Alkylating Agent: Add the iodoethane-d5 dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, which favors mono-alkylation.[1]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the subsequent alkylation reactions, which often have higher activation energies.[5]

  • Choice of Base: Employ a milder or sterically hindered base. For instance, cesium carbonate (Cs₂CO₃) is often effective in promoting selective mono-N-alkylation.[5]

ParameterRecommendation for Mono-alkylationRationale
Amine:Iodoethane-d5 Ratio > 3:1Statistically favors reaction with the primary amine.[5]
Addition of Iodoethane-d5 Slow, dropwiseMaintains a low concentration of the electrophile.[1]
Temperature 0 °C to Room TemperatureReduces the rate of over-alkylation.[5]
Base Mild or sterically hindered (e.g., Cs₂CO₃)Minimizes side reactions.[5]
Issue 2: Competing C- vs. O-Alkylation of Enolates.

Q2: I am trying to perform a C-alkylation of my ketone enolate with iodoethane-d5, but I am observing a significant amount of the O-alkylated product (enol ether). How can I improve the selectivity for C-alkylation?

A2: Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) and the oxygen (O-alkylation).[6][7][8] The outcome of the reaction is influenced by several factors. Iodoethane is considered a "soft" electrophile, which generally favors C-alkylation.[7] However, other reaction parameters can shift the balance.

Troubleshooting Strategies:

  • Solvent Choice: Use a non-polar or weakly polar aprotic solvent such as THF or diethyl ether.[6][9] Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation.[9] Polar aprotic solvents, on the other hand, can favor O-alkylation.[9]

  • Counterion: The nature of the metal counterion can influence the reaction site. Lithium enolates in protic solvents are reported to favor C-alkylation.[9]

  • Temperature: Lower reaction temperatures (e.g., -78 °C) often favor the kinetically controlled product, which can be the C-alkylated product depending on the substrate and conditions.[6]

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., Iodoethane-d5)[7]Hard (e.g., Chlorotrimethylsilane)[7][8]
Solvent Non-polar aprotic (e.g., THF)[6][9]Polar aprotic (e.g., DMF, DMSO)[6][9]
Counterion Smaller, coordinating (e.g., Li⁺)[9]Larger, less coordinating (e.g., K⁺)[9]
Issue 3: Formation of an Alkene Side Product (Elimination Reaction).

Q3: Instead of the expected substitution product, my reaction with iodoethane-d5 is yielding a significant amount of an alkene. Why is this happening and what can I do to prevent it?

A3: Alkyl halides can undergo both substitution (SN2) and elimination (E2) reactions.[10][11][12][13] The formation of an alkene indicates that an elimination reaction is competing with your desired alkylation.

Troubleshooting Strategies:

  • Choice of Base/Nucleophile: Use a strong nucleophile that is a weak base. Strong, sterically hindered bases favor elimination.[14] For example, if your nucleophile is also a strong base, it can abstract a proton from a carbon adjacent to the one bearing the iodine, leading to an alkene.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[11] Running the reaction at a lower temperature can help to minimize the formation of the alkene byproduct.

  • Substrate Structure: While iodoethane-d5 is a primary alkyl halide and generally favors substitution, the structure of your nucleophile/substrate can also play a role.[12][15][16]

ConditionFavors Substitution (Alkylation)Favors Elimination
Temperature LowerHigher[11]
Base Strength Weak baseStrong base[14]
Steric Hindrance of Base Less hinderedMore hindered
Issue 4: Reaction Failure or Low Conversion.

Q4: My alkylation reaction with iodoethane-d5 is not proceeding, or the conversion is very low. What are the possible causes and solutions?

A4: Several factors can lead to a sluggish or failed reaction.

Troubleshooting Strategies:

  • Purity of Reagents and Solvents: Ensure that your iodoethane-d5, substrate, and solvents are pure and dry. Iodoethane can decompose, especially in the presence of light and moisture, turning yellow or reddish due to the formation of iodine.[17][18][19] It is recommended to store iodoethane-d5 refrigerated and protected from light.[17]

  • Reaction Temperature: While lower temperatures can control side reactions, some alkylations require heating to proceed at a reasonable rate, especially with less reactive nucleophiles.[1] Consider gradually increasing the reaction temperature while monitoring for the formation of side products.

  • Choice of Solvent: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Polar aprotic solvents like DMF or acetonitrile are often good choices for SN2 reactions.[1]

  • Activation of the Nucleophile: For weakly nucleophilic substrates like some alcohols or phenols, a sufficiently strong base is required to deprotonate them and form the more reactive alkoxide or phenoxide.[2]

Experimental Protocols

General Protocol for Mono-N-Alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (3.0 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, slowly add iodoethane-d5 (1.0 equivalent) dropwise.

  • Reaction: The reaction can be stirred at room temperature or gently heated (e.g., to 40-60 °C) and monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or through an acid-base extraction to separate the amine products.[1]

General Protocol for C-Alkylation of a Ketone Enolate

This protocol is a general guideline and should be adapted based on the specific ketone.

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: To the cold enolate solution, add iodoethane-d5 (1.1 equivalents) dropwise. Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Alkylation_Side_Reactions cluster_amine Amine Alkylation Primary Amine Primary Amine Secondary Amine (Desired) Secondary Amine (Desired) Primary Amine->Secondary Amine (Desired) + C2D5I Tertiary Amine Tertiary Amine Secondary Amine (Desired)->Tertiary Amine + C2D5I (Over-alkylation) Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt + C2D5I (Over-alkylation)

Caption: Over-alkylation of a primary amine with iodoethane-d5.

Enolate_Alkylation Enolate Ambident Nucleophile α-Carbon Oxygen C_Product C-Alkylated Product (Desired Ketone) Enolate:C->C_Product C-Attack O_Product O-Alkylated Product (Enol Ether) Enolate:O->O_Product O-Attack

Caption: Competing C- vs. O-alkylation pathways of an enolate.

Sub_vs_Elim Reactants Substrate + C2D5I + Base/Nucleophile Substitution Alkylation Product (SN2) Reactants->Substitution Substitution Elimination Alkene Product (E2) Reactants->Elimination Elimination

Caption: Competition between substitution and elimination reactions.

References

Technical Support Center: Optimizing Ethane-d5, Iodo- Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethane-d5, iodo- labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and efficiency of your labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during iodoethane-d5 labeling reactions.

Q1: I am observing a low yield of my deuterated product. What are the potential causes and how can I improve it?

A1: Low product yield is a common issue that can stem from several factors. Here are the primary causes and recommended solutions:

  • Suboptimal Reaction Conditions: The yield of your labeling reaction is highly sensitive to parameters like temperature, solvent, and the choice of base.

    • Solution: Systematically optimize your reaction conditions. It is often beneficial to start with a lower temperature to minimize side reactions and gradually increase it if the reaction is too slow.[1] The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the reactivity of your nucleophile.[1]

  • Steric Hindrance: Bulky substrates can sterically hinder the nucleophilic attack, slowing down or preventing the desired reaction.[1]

    • Solution: For sterically hindered substrates, you may need to use a stronger base or a higher reaction temperature to overcome the energy barrier.[1]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This can lead to a slower reaction rate for deuterated compounds, a phenomenon known as the kinetic isotope effect.[2][3][4][5]

    • Solution: To compensate for the KIE, you might need to increase the reaction time, temperature, or the concentration of the reagents.[3][6]

  • Competing Elimination Reactions: Especially at higher temperatures and with sterically hindered substrates, the E2 elimination reaction can compete with the desired SN2 substitution, reducing the yield of the labeled product.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing elimination reaction.[1]

Q2: I am seeing significant over-alkylation of my substrate, leading to multiple deuterated ethyl groups being added. How can I prevent this?

A2: Over-alkylation is a frequent side reaction, particularly with highly nucleophilic substrates like primary amines.[5] Here are strategies to promote mono-alkylation:

  • Stoichiometry Control: Use a large excess of the substrate relative to the iodoethane-d5. This statistically favors the reaction of iodoethane-d5 with the starting material rather than the mono-alkylated product.[5]

  • Slow Addition: Add the iodoethane-d5 to the reaction mixture slowly and in a controlled manner. This keeps the concentration of the alkylating agent low, reducing the likelihood of multiple additions.[1]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the second alkylation, which often has a higher activation energy.[5]

  • Choice of Base: For substrates that require deprotonation, using a milder or a sterically hindered base can improve selectivity for mono-alkylation.[5]

Q3: How does the choice of solvent affect the reaction yield?

A3: The solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally recommended for SN2 reactions involving iodoethane-d5.[1] These solvents can dissolve the reactants but do not significantly solvate the nucleophile, thereby enhancing its reactivity.[1] In contrast, polar protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophile, which can reduce its reactivity and lead to lower yields.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the alkylation of cysteine residues with iodoacetamide, which provides a relevant model for optimizing iodoethane-d5 reactions.

ParameterConditionEffect on Protein/Peptide IdentificationReference
Iodoacetamide Concentration 1 mM - 20 mMOptimal concentration found to be 14 mM for best reaction completion and minimal side reactions.[7]
Temperature Room Temp, 40 °C, 70 °C, 85 °CHigher temperatures led to a slight decrease in identified proteins and peptides. Room temperature and 40°C gave the best results.[7]
Reaction Time VariedOptimal reaction time with 14 mM iodoacetamide was 30 minutes.[7]

Experimental Protocols

Here are detailed methodologies for key experiments involving iodoethane-d5 labeling.

Protocol 1: General Procedure for Alkylation of a Hindered Phenol

This protocol describes the ethylation of a sterically hindered phenol using iodoethane-d5.

Materials:

  • Hindered Phenol Substrate

  • Iodoethane-d5 (CD₃CD₂I)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Organic Solvent (e.g., Diethyl ether, Ethyl acetate)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the hindered phenol (1.0 eq) in anhydrous DMF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) portion-wise.[1]

  • Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.[1]

  • Cool the reaction mixture back to 0 °C and slowly add iodoethane-d5 (1.1 eq).[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.[1]

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Alkylation of a Secondary Amine

This protocol details the ethylation of a secondary amine.

Materials:

  • Secondary Amine Substrate

  • Iodoethane-d5

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add the amine substrate (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.[8]

  • Add iodoethane-d5 (1.1 eq) and stir the mixture at 50°C for 6-12 hours, monitoring the reaction by TLC.[8]

  • After cooling, filter off the potassium carbonate and wash the solid with ethyl acetate.[8]

  • Concentrate the filtrate under reduced pressure.[8]

  • If necessary, perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.[8]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in iodoethane-d5 labeling reactions.

Troubleshooting_Low_Yield start Low Product Yield Observed check_conditions Review Reaction Conditions start->check_conditions optimize_temp Optimize Temperature (start low, increase if needed) check_conditions->optimize_temp Temperature? optimize_solvent Optimize Solvent (use polar aprotic, e.g., DMF, DMSO) check_conditions->optimize_solvent Solvent? optimize_base Optimize Base (consider strength and sterics) check_conditions->optimize_base Base? check_stoichiometry Verify Stoichiometry (excess of substrate for mono-alkylation) optimize_temp->check_stoichiometry optimize_solvent->check_stoichiometry optimize_base->check_stoichiometry increase_time Increase Reaction Time (to overcome KIE) check_stoichiometry->increase_time purification Review Purification Method increase_time->purification yield_improved Yield Improved purification->yield_improved

Caption: A flowchart for troubleshooting low product yield.

General Workflow for Deuterium Labeling

This diagram outlines the general experimental workflow for deuterium labeling with iodoethane-d5.

General_Workflow substrate Select Substrate (e.g., Phenol, Amine, Thiol) deprotonation Deprotonation (with appropriate base) substrate->deprotonation alkylation Alkylation with Iodoethane-d5 deprotonation->alkylation monitoring Reaction Monitoring (TLC, LC-MS) alkylation->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for iodoethane-d5 labeling.

References

storage and stability issues of Ethane-d5, iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iodo-Ethane-d5

Welcome to the Technical Support Center for iodo-ethane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, stability, and handling of iodo-ethane-d5, along with troubleshooting common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for iodo-ethane-d5?

A1: To ensure the long-term stability of iodo-ethane-d5, it should be stored under the following conditions:

  • Temperature: Refrigerate between +2°C and +8°C.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.

Q2: My iodo-ethane-d5 has turned yellow/brown. Can I still use it?

A2: A yellow or brownish tint indicates degradation and the formation of free iodine (I₂) due to the cleavage of the carbon-iodine bond, often caused by exposure to light or heat. For experiments requiring high purity, it is not recommended to use discolored iodo-ethane-d5 without purification. The presence of iodine can interfere with your reaction, leading to lower yields and side products. Many commercial preparations include a copper wire to act as a stabilizer by scavenging free iodine.

Q3: What are the primary degradation pathways for iodo-ethane-d5?

A3: The two main degradation pathways for iodo-ethane-d5 are:

  • Photodegradation: Exposure to light, especially UV radiation, can cause the homolytic cleavage of the weak carbon-iodine bond, generating ethyl-d5 and iodine radicals. These radicals can lead to the formation of various byproducts.

  • Hydrolysis: In the presence of moisture, iodo-ethane-d5 can undergo slow hydrolysis to form ethanol-d5 and hydroiodic acid (HI). This can alter the purity of the reagent and introduce unwanted acidic conditions in your reaction.

Q4: How can I check the purity of my iodo-ethane-d5?

A4: The purity of iodo-ethane-d5 can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of proton-containing impurities, including residual non-deuterated starting material or degradation products like ethanol-d5.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities and degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in a reaction 1. Degraded iodo-ethane-d5. 2. Presence of water in the reaction. 3. Incorrect reaction conditions (e.g., temperature, solvent).1. Check the purity of the iodo-ethane-d5. If discolored, consider purification or using a fresh bottle. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Optimize reaction parameters based on literature precedents for similar reactions.
Formation of unexpected side products 1. Presence of free iodine from degradation catalyzing side reactions. 2. Competing elimination (E2) and substitution (Sₙ2) reactions.1. Purify the iodo-ethane-d5 to remove free iodine. 2. To favor Sₙ2, use a less sterically hindered base and a polar aprotic solvent. To favor E2, use a strong, sterically hindered base.
Inconsistent results in kinetic studies Minor variations in the isotopic purity of iodo-ethane-d5 can affect kinetic isotope effect (KIE) measurements.Always use iodo-ethane-d5 from the same batch for a series of comparative experiments and verify its isotopic enrichment if possible.
Discoloration of the product upon storage The product itself may be light-sensitive, or residual iodine from the reagent is causing discoloration.Store the final product protected from light and consider purification to remove any traces of iodine.

Storage and Stability Data

Table 1: Factors Affecting the Stability of Iodo-Ethane-d5

Condition Effect on Stability Observed Signs of Degradation Estimated Purity Loss over 6 Months *
Ideal Storage: 2-8°C, dark, inert atmosphereHigh stabilityNone to very slight discoloration< 1%
Room Temperature, Dark Moderate degradationSlight yellowing2-5%
Room Temperature, Light Exposure Significant degradationNoticeable yellow to brown discoloration10-20%
Elevated Temperature (e.g., 40°C), Dark Accelerated degradationYellow to brown discoloration5-15%
Presence of Moisture Slow hydrolysisFormation of HI, potential for pressure buildupDependent on water concentration

*These values are estimates for illustrative purposes and actual degradation rates may vary based on specific conditions and the presence of stabilizers.

Experimental Protocols

Protocol 1: Purity Assessment of Iodo-Ethane-d5 by GC-MS

Objective: To determine the chemical purity of iodo-ethane-d5 and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of iodo-ethane-d5 in a suitable volatile solvent (e.g., dichloromethane).

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-200 amu.

  • Data Analysis:

    • Identify the peak corresponding to iodo-ethane-d5 based on its retention time and mass spectrum (m/z 161).

    • Integrate all peaks in the chromatogram to determine the relative peak area of iodo-ethane-d5, which corresponds to its purity.

    • Analyze the mass spectra of any impurity peaks to identify potential degradation products (e.g., I₂, ethanol-d5).

Protocol 2: Monitoring Iodo-Ethane-d5 Stability Under Stressed Conditions

Objective: To assess the stability of iodo-ethane-d5 under elevated temperature and light exposure.

Methodology:

  • Sample Preparation:

    • Place 1 mL of iodo-ethane-d5 into three separate amber vials and three separate clear glass vials.

    • Seal all vials tightly.

  • Stress Conditions:

    • Place one amber and one clear vial in an oven at 40°C.

    • Place one amber and one clear vial under a UV lamp at room temperature.

    • Keep one amber and one clear vial at room temperature on the benchtop as controls.

  • Time Points:

    • At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), take a small aliquot from each vial for analysis.

  • Analysis:

    • Visually inspect the color of each sample.

    • Analyze the purity of each sample using the GC-MS protocol described above.

  • Data Presentation:

    • Plot the percentage purity of iodo-ethane-d5 as a function of time for each condition to determine the degradation rate.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_outcome Compound State Ideal_Storage Ideal Storage (2-8°C, Dark, Inert) Stable_Compound Stable Iodo-Ethane-d5 (High Purity) Ideal_Storage->Stable_Compound Maintains Integrity Suboptimal_Storage Suboptimal Storage (RT, Light, Air) Degraded_Compound Degraded Iodo-Ethane-d5 (Low Purity, Discolored) Suboptimal_Storage->Degraded_Compound Leads to Degradation

Caption: Logical relationship between storage conditions and the stability of iodo-ethane-d5.

Troubleshooting_Workflow Start Experimental Issue (e.g., Low Yield) Check_Purity Check Iodo-Ethane-d5 Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Anhydrous, Temp, etc.) Start->Check_Conditions Decision Compound Pure? Check_Purity->Decision Optimize Optimize Reaction Parameters Check_Conditions->Optimize Purify Purify or Replace Reagent Decision->Purify No Decision->Optimize Yes End Problem Resolved Purify->End Optimize->End

Caption: A workflow for troubleshooting common experimental issues with iodo-ethane-d5.

Technical Support Center: Purification of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials, with a specific focus on ethane-d5 and iodoethane, from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method to remove unreacted starting materials from my reaction mixture?

A1: The optimal purification technique depends on the physical and chemical properties of your desired product versus the unreacted materials.[1] Key factors to consider include the physical state (solid or liquid), boiling points, solubility, and polarity of the components.[1] A general decision-making workflow can help guide your selection. For instance, distillation is ideal for separating liquids with significantly different boiling points, while recrystallization is used for purifying solids.[1][2]

Q2: What are the primary methods for removing unreacted iodoethane?

A2: Unreacted iodoethane can be removed using several techniques based on its properties:

  • Distillation: Effective if there is a large difference (>50°C) between the boiling point of iodoethane (~72°C) and your product.[1][3]

  • Liquid-Liquid Extraction: Since iodoethane is soluble in many organic solvents but insoluble in water, it can be separated from water-soluble products or impurities through an aqueous wash.[1][4]

  • Washing with a Reducing Agent: To remove residual iodine (I₂), which often forms from the decomposition of iodoethane and gives the solution a purple or brown color, the organic mixture can be washed with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[4][5] This converts the colored I₂ to colorless iodide (I⁻), which is extracted into the aqueous layer.[4]

  • Chemical Quenching: Excess iodoethane can be destroyed by reacting it with a nucleophile. For instance, adding an aqueous base like sodium hydroxide (NaOH) can hydrolyze iodoethane to ethanol and sodium iodide, which are easily removed in an aqueous wash.[6][7]

  • Column Chromatography: This is a highly versatile method for separating compounds with similar physical properties based on their differential adsorption to a stationary phase.[1][8]

Q3: How can I remove unreacted ethane-d5 from my reaction mixture?

A3: Ethane-d5 is a highly volatile, nonpolar gas at standard temperature and pressure. Its removal is based on exploiting its high vapor pressure compared to other components in the reaction mixture. Effective methods include:

  • Inert Gas Sparging: Bubbling a stream of an inert gas (e.g., nitrogen or argon) through the reaction mixture will carry away the volatile ethane-d5.

  • Vacuum Application: If the desired product is non-volatile, applying a vacuum to the reaction vessel can effectively remove the residual ethane-d5 gas.

Q4: My reaction mixture has a brown or purple tint after using iodoethane. What is the cause and how can I fix it?

A4: The brown or purple color is typically due to the presence of molecular iodine (I₂), which forms from the decomposition of iodoethane, especially when exposed to light or heat.[4][5] This can be easily resolved during the workup by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4][5] The thiosulfate reduces the iodine to colorless iodide ions, which are then removed in the aqueous layer.[4]

Q5: When should I consider chemical quenching over a physical separation technique for removing iodoethane?

A5: Chemical quenching is preferable when physical separation methods like distillation or chromatography are impractical. This may be because the boiling point of your product is too close to that of iodoethane, or the product is unstable to the heat required for distillation. Quenching converts the iodoethane into a more easily separable compound (e.g., a water-soluble salt), simplifying the purification process.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation During Extraction - Incorrect choice of solvents (solvents are partially miscible).- Insufficient mixing or settling time.- Emulsion formation.- Ensure you are using immiscible solvent pairs (e.g., ethyl acetate and water).- Shake the separatory funnel vigorously and allow adequate time for layers to fully separate.- To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Product Co-distills with Iodoethane - The boiling points of the product and iodoethane are too close for simple distillation.- Use fractional distillation for liquids with closer boiling points.[1][3]- Alternatively, use column chromatography for a more effective separation.[8]- Consider chemically quenching the unreacted iodoethane before distillation.[6]
Color Persists After Thiosulfate Wash - Insufficient amount of sodium thiosulfate used.- Incomplete mixing during the wash.- Repeat the wash with a fresh portion of 10% sodium thiosulfate solution.- Ensure vigorous shaking during the wash to maximize contact between the organic and aqueous layers.
Low Product Yield After Purification - Product has some solubility in the aqueous wash solutions.- Incomplete elution from a chromatography column.- Product loss during solvent removal.- Perform a "back-extraction" by washing the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[9]- When using chromatography, ensure all fractions are analyzed by TLC before combining and elute with a more polar solvent to recover any product retained on the column.[8]- Use a rotary evaporator carefully to avoid bumping or overheating.

Data Presentation

Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest ForTypical Purity Achieved (%)Key AdvantagesKey Disadvantages
Distillation Difference in boiling points.[2][3]Separating volatile liquids with significantly different boiling points (>50°C).[1]> 98[8]Fast, efficient for large quantities, and relatively inexpensive.Not suitable for heat-sensitive compounds or liquids with close boiling points.
Liquid-Liquid Extraction Differential solubility in two immiscible liquids.[1][10]A preliminary purification step to remove water-soluble or acid/base impurities.Variable (often a preliminary step)[8]Rapid, simple, and effective for initial cleanup.Can be labor-intensive if multiple extractions are needed; risk of emulsion formation.
Column Chromatography Differential adsorption of components onto a solid stationary phase.[8]Complex mixtures or compounds with very similar physical properties.[1]> 95[8]High resolution and applicable to a wide range of compounds.[9]Can be time-consuming, solvent-intensive, and may lead to sample loss on the column.[9]
Chemical Quenching Chemical reaction to convert an impurity into an easily removable substance.Removing reactive impurities (like iodoethane) when physical methods are not feasible.High (when followed by extraction)Highly specific and can simplify the workup process significantly.The product must be stable to the quenching reagents and conditions.

Experimental Protocols

Protocol 1: Removal of Iodoethane by Aqueous Wash and Distillation

  • Transfer: Transfer the entire reaction mixture to a separatory funnel. If needed, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Thiosulfate Wash: Add an equal volume of 10% aqueous sodium thiosulfate solution to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat until the organic layer is colorless.

  • Water Wash: Wash the organic layer with an equal volume of water to remove residual salts.[11] Separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to help remove dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or CaCl₂).[11][12]

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Distillation: If the product is a liquid with a boiling point significantly different from iodoethane, set up a distillation apparatus and distill the crude product to obtain the pure liquid.[4][11]

Protocol 2: Chemical Quenching of Iodoethane

  • Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Quenching: Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) to the reaction mixture with stirring. Monitor the reaction by TLC or GC-MS to confirm the complete disappearance of iodoethane.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. If necessary, add an organic solvent to dissolve the product.

  • Workup: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 3: Removal of Volatile Ethane-d5 by Inert Gas Sparging

  • Setup: Place the reaction flask containing the mixture in a well-ventilated fume hood.

  • Sparging: Insert a long-stemmed pipette or needle connected to a source of inert gas (e.g., nitrogen or argon) into the reaction mixture, ensuring the tip is below the liquid surface.

  • Gas Flow: Start a gentle but steady flow of the inert gas through the solution. The bubbling will carry the volatile ethane-d5 out of the flask.

  • Monitoring: Monitor the removal of ethane-d5 by a suitable analytical technique (e.g., ¹H NMR, if applicable, by observing the disappearance of the corresponding signals).

  • Completion: Stop the gas flow once the unreacted ethane-d5 has been sufficiently removed.

Mandatory Visualizations

G start Crude Reaction Mixture q_volatile Is an impurity highly volatile (e.g., Ethane-d5)? start->q_volatile sparging Inert Gas Sparging or Vacuum q_volatile->sparging  Yes q_solid Is the desired product a solid? q_volatile->q_solid No sparging->q_solid recrystallization Recrystallization q_solid->recrystallization  Yes q_bp Is Boiling Point difference > 50°C? q_solid->q_bp No (Liquid) end_point Purified Product recrystallization->end_point distillation Distillation q_bp->distillation  Yes q_quench Are physical methods impractical? q_bp->q_quench No distillation->end_point quench Chemical Quench + Aqueous Extraction q_quench->quench  Yes chromatography Column Chromatography q_quench->chromatography No quench->end_point chromatography->end_point

Caption: Decision tree for selecting a suitable purification method.

G start Crude Reaction Mixture (contains product + iodoethane) sep_funnel 1. Transfer to Separatory Funnel + Add Organic Solvent start->sep_funnel wash1 2. Wash with 10% Na₂S₂O₃ (aq) (Removes I₂ color) sep_funnel->wash1 wash2 3. Wash with H₂O / Brine wash1->wash2 dry 4. Collect & Dry Organic Layer (e.g., with MgSO₄) wash2->dry filter 5. Filter to Remove Drying Agent dry->filter rotovap 6. Remove Solvent (Rotary Evaporator) filter->rotovap final_purify 7. Final Purification (Distillation or Chromatography) rotovap->final_purify product Pure Product final_purify->product

Caption: Standard workflow for iodoethane removal via extraction.

References

Technical Support Center: Isotopic Scrambling in Ethane-d5 Iodination Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic scrambling during radical iodination experiments with ethane-d5.

Troubleshooting Guide

This guide addresses common issues related to unexpected isotopic distributions in your experimental results.

Q1: My mass spectrometry results show significant amounts of ethane-d4, -d3, etc., when I started with high-purity ethane-d5. What is causing this isotopic scrambling?

A1: Isotopic scrambling in this context, the undesired distribution of deuterium atoms, can arise from several factors during the radical iodination of ethane-d5. The primary causes are often related to the reaction mechanism and experimental conditions.

  • Hydrogen Abstraction by Ethyl Radicals: The ethyl radical intermediate (C2D5•) formed during the reaction can abstract a hydrogen atom from other molecules in the reaction mixture. If there are any protonated impurities (e.g., residual solvents, water), the radical can form C2D4H, leading to a d4-isotopologue.

  • Wall Reactions: The walls of the reaction vessel can be a source of protons, especially if not properly conditioned. Active sites on glass or metal surfaces can participate in H/D exchange reactions.

  • "Hot" Radicals: Ethyl radicals formed with excess vibrational energy ("hot" radicals) may be more prone to undergo H/D exchange reactions that would not occur with thermalized radicals.[1] This can be influenced by the energy of the initiation step (e.g., high-energy UV light).

  • Secondary Reactions: The product, iodoethane-d5, could potentially undergo secondary reactions, including elimination of DI followed by addition of HI (if present as an impurity), leading to scrambling.

Q2: How can I minimize isotopic scrambling during my experiment?

A2: Minimizing scrambling requires careful control over the experimental setup and reagents.

  • High Purity Reagents: Ensure the ethane-d5 and iodine used are of the highest possible purity to minimize sources of protons.

  • Solvent Choice: If a solvent is used, it must be aprotic and deuterated to prevent H/D exchange.

  • Vessel Conditioning: Passivate the reaction vessel walls. For glass reactors, this can be done by silanization to cap reactive hydroxyl groups.

  • Control of Initiation: Use a controlled initiation method. Photochemical initiation should use the lowest energy light source that efficiently dissociates iodine to minimize the formation of "hot" radicals.[2] Thermal initiation should be conducted at the lowest feasible temperature.

  • Scavengers: Consider the use of a "proton sponge" or other non-reactive proton scavengers if proton contamination is suspected, though this can complicate the reaction mixture.

  • Low Conversion: Run the reaction to a low conversion to minimize the potential for secondary reactions of the products.

Q3: My mass spectra of the ethane-d5 starting material already show some d4 and other isotopologues. What should I do?

A3: It is crucial to verify the isotopic purity of your starting materials before the reaction.

  • Pre-analysis: Always analyze a sample of your ethane-d5 starting material using the same mass spectrometry method you will use for your reaction products. This provides a baseline isotopic distribution.

  • Purification: If the starting material is not of sufficient isotopic purity, consider purification methods such as gas chromatography if feasible.

  • Supplier Verification: Contact the supplier for the certificate of analysis and to inquire about the expected isotopic purity.

Q4: Can the mass spectrometer itself be a source of H/D scrambling?

A4: Yes, the analysis method can contribute to scrambling.

  • Ion Source Conditions: High temperatures in the ion source of a mass spectrometer can induce H/D exchange. Use the lowest possible source temperature that allows for efficient ionization.

  • "Soft" Ionization Techniques: Employ "soft" ionization methods like chemical ionization (CI) or field ionization (FI) instead of electron ionization (EI) if possible. Softer ionization imparts less energy to the analyte, reducing the likelihood of fragmentation and rearrangement.[3]

  • Gas-Phase Reactions: In some mass spectrometry setups, gas-phase H/D exchange can occur with residual water in the vacuum system.[4] Ensure a good vacuum and consider a bake-out of the system if contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling?

A1: Isotopic scrambling refers to the process where the isotopic composition of a molecule or a set of molecules reaches a statistical or near-statistical distribution of isotopes, deviating from the initial, specifically labeled arrangement.[5] In the context of your experiment, it's the conversion of your pure ethane-d5 into a mixture of ethane isotopologues (ethane-d4, ethane-d3, etc.).

Q2: How do I quantify the extent of isotopic scrambling?

A2: Quantification is typically done using mass spectrometry. By analyzing the relative intensities of the mass peaks corresponding to each isotopologue (e.g., m/z for C2D5I, C2D4HI, etc., or for the unreacted ethane), you can determine the percentage of each. It is important to correct for the natural abundance of isotopes, particularly ¹³C.[6][7]

Q3: What is the expected mass spectrum for pure iodoethane-d5?

A3: For pure iodoethane-d5 (C2D5I), you would expect a molecular ion peak corresponding to its mass. You will also see a pattern of smaller peaks due to the natural abundance of ¹³C. Any significant peaks corresponding to lower deuteration levels (e.g., C2D4HI) would indicate scrambling.

Q4: Could the iodine be a source of proton contamination?

A4: While solid iodine itself is not a source of protons, it can adsorb moisture (H2O) from the atmosphere. It is good practice to use freshly sublimed or dried iodine to minimize this as a potential source of contamination.

Q5: Is isotopic scrambling more of an issue in gas-phase or liquid-phase reactions?

A5: Both phases can present challenges. In the gas phase, wall reactions and interactions with residual gases can be significant.[4] In the liquid phase, the solvent is a major potential source of H/D exchange, making the choice of a deuterated, aprotic solvent critical.

Experimental Protocols

Protocol 1: Photochemical Iodination of Ethane-d5 with Minimized Scrambling

Objective: To perform the radical iodination of ethane-d5 while minimizing H/D isotopic scrambling.

Materials:

  • Ethane-d5 (isotopic purity > 99%)

  • Iodine (resublimed and dried)

  • Deuterated, aprotic solvent (e.g., deuterated benzene, optional)

  • High-vacuum reaction line

  • Quartz reaction vessel

  • UV lamp with a narrow wavelength output (e.g., centered around 500 nm to dissociate I2)

  • Gas chromatograph-mass spectrometer (GC-MS) system

Methodology:

  • Vessel Preparation:

    • Thoroughly clean and dry the quartz reaction vessel.

    • If using a glass vessel, passivate the internal surfaces by silanization to minimize surface-catalyzed H/D exchange.

    • Assemble the vessel on a high-vacuum line and evacuate to a high vacuum (< 10⁻⁵ torr).

  • Reagent Preparation:

    • Sublime the iodine to remove any adsorbed water or other volatile impurities.

    • Transfer the sublimed iodine to the reaction vessel under vacuum or an inert, dry atmosphere.

  • Reaction Setup:

    • Introduce a known pressure of ethane-d5 into the reaction vessel from a high-purity source.

    • If using a solvent, degas the deuterated solvent by several freeze-pump-thaw cycles before introducing it into the reaction vessel.

    • Allow the mixture to equilibrate at the desired reaction temperature.

  • Initiation and Reaction:

    • Initiate the reaction by irradiating the vessel with the UV lamp.[2]

    • Monitor the progress of the reaction by a suitable method (e.g., pressure change, GC analysis of aliquots).

    • Aim for a low conversion (e.g., <10%) to minimize secondary reactions.

  • Quenching and Analysis:

    • Stop the reaction by turning off the UV lamp.

    • Quench any remaining radicals by freezing the reaction mixture in liquid nitrogen.

    • Analyze the product mixture using GC-MS.

      • Use a column that provides good separation of ethane and iodoethane.

      • Set the MS ion source to the lowest possible temperature.

      • If available, use a "soft" ionization technique.[3]

      • Acquire the mass spectrum and determine the isotopic distribution of the iodoethane product and any unreacted ethane.

Protocol 2: Quantitative Analysis of Ethane Isotopologues by Mass Spectrometry

Objective: To accurately determine the isotopic distribution of ethane-d5 and its reaction products.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) for accurate mass measurements.[8]

  • Gas chromatography system for sample introduction and separation.

Methodology:

  • Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Run a blank to check for background contaminants.

  • Analysis of Starting Material:

    • Inject a sample of the unreacted ethane-d5 into the GC-MS.

    • Acquire the mass spectrum of the ethane peak.

    • Determine the relative abundances of the m/z signals corresponding to C2D5, C2D4H, etc.

    • Correct for the natural abundance of ¹³C.

  • Analysis of Reaction Products:

    • Inject a sample of the reaction mixture into the GC-MS.

    • Acquire mass spectra across the chromatographic peaks for ethane and iodoethane.

    • For each compound, determine the relative abundances of the isotopologue peaks.

  • Data Processing:

    • Calculate the percentage of each isotopologue for both the starting material and the products.

    • The extent of scrambling can be reported as the percentage of deuterons that have been exchanged for protons.

Data Presentation

Table 1: Hypothetical Isotopic Distribution of Iodoethane Product Under Different Experimental Conditions.

Experimental Condition% d5-Iodoethane% d4-Iodoethane% d3-IodoethaneNotes
Standard Protocol95.24.10.7Baseline experiment.
High UV Power88.59.81.7Increased scrambling, possibly due to "hot" radicals.
Unpassivated Vessel90.18.51.4Increased scrambling due to wall reactions.
Use of Protonated Solvent65.328.95.8Significant scrambling due to H/D exchange with the solvent.

Visualizations

Radical Iodination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Vessel Vessel Passivation Mixing Reactant Mixing Vessel->Mixing Reagents Reagent Purification (Ethane-d5, Iodine) Reagents->Mixing Initiation Initiation (UV Light) Mixing->Initiation Propagation Radical Propagation Initiation->Propagation Termination Termination Propagation->Termination Quench Reaction Quenching Termination->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the radical iodination of ethane-d5.

Isotopic Scrambling Pathways

G Ethane_d5 Ethane-d5 (C2D5H) Ethyl_Radical_d5 Ethyl Radical (C2D5•) Ethane_d5->Ethyl_Radical_d5 H Abstraction by I• Iodine Iodine (I2) Iodoethane_d5 Iodoethane-d5 (C2D5I) Ethyl_Radical_d5->Iodoethane_d5 + I2 Ethyl_Radical_d4H Scrambled Radical (C2D4H•) Ethyl_Radical_d5->Ethyl_Radical_d4H H/D Exchange Proton_Source Proton Source (e.g., H2O, Solvent) Iodoethane_d4H Scrambled Product (C2D4HI) Ethyl_Radical_d4H->Iodoethane_d4H + I2

References

Technical Support Center: Troubleshooting Low Signal Intensity of Ethane-d5, iodo- Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low signal intensity of the Ethane-d5, iodo- (Iodoethane-d5) internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues in a question-and-answer format to help you identify the root cause of low signal intensity.

Q1: Why is the signal intensity of my iodo-ethane-d5 standard unexpectedly low?

An unexpectedly low signal can originate from several factors, ranging from the chemical integrity of the standard to the instrumental setup. The most common causes include:

  • Standard Degradation: Iodo-ethane-d5 is susceptible to degradation, especially when exposed to light or improper temperatures, leading to a lower effective concentration.[1][2]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of the standard in the mass spectrometer source, a phenomenon known as ion suppression.[1]

  • Suboptimal Concentration: The concentration of the internal standard may be too low, or it may be suppressed by a much higher concentration of the target analyte.[1][3]

  • Chromatographic Issues: A slight shift in retention time between your analyte and the deuterated standard (due to the deuterium isotope effect) can place the standard in a region of ion suppression.[1][3]

  • Improper Storage: Incorrect storage conditions can lead to the degradation of the standard over time.[2][4][5]

  • Instrumental Problems: A dirty ion source, incorrect mass spectrometer tuning, or a fatigued detector can cause a general decrease in signal for all compounds, including the internal standard.[1]

Q2: How can I determine if my iodo-ethane-d5 standard has degraded?

Degradation of iodoalkanes is a common issue that can significantly impact results. Here’s how to assess the stability of your standard:

  • Visual Inspection: A primary indicator of degradation is a change in appearance from a clear, colorless liquid to a yellow or reddish-brown hue.[2] This discoloration is typically due to the formation of elemental iodine.[2]

  • Check Storage Conditions: Ensure the standard has been consistently stored under the recommended conditions, which are typically refrigerated at 2-8°C and protected from light.[4][6] Many commercial iodo-ethane-d5 standards contain a stabilizer, such as copper wire, to prolong shelf life.[4]

  • Purity Analysis: The most definitive way to check for degradation is to analyze the standard. Refer to the "Protocol for Assessing Standard Integrity" below for a detailed methodology.

Q3: Could matrix effects be the cause of the low signal, and how do I test for this?

Yes, matrix effects are a very common cause of signal variability and loss.[1] Ion suppression occurs when molecules co-eluting from the liquid chromatography (LC) system compete with the standard for ionization, reducing its signal intensity.

To determine if ion suppression is affecting your iodo-ethane-d5 signal, a post-extraction spike analysis is the recommended approach. This experiment isolates the effect of the matrix on the standard's signal. For a step-by-step guide, see the "Protocol for Evaluating Matrix Effects" provided in this document.

Q4: My analyte and iodo-ethane-d5 standard have slightly different retention times. Is this a problem?

A small shift in retention time is a known phenomenon called the "chromatographic isotope effect" and is not inherently a problem.[3] However, it can become an issue if the separation causes the standard to elute in a region of the chromatogram where there is significant ion suppression from matrix components, while the analyte does not.[1]

  • How to Troubleshoot:

    • Assess Co-elution: Carefully examine your chromatograms. If the peaks still have significant overlap, the impact may be minimal.

    • Optimize Chromatography: If you suspect differential matrix effects, adjust your chromatographic method (e.g., modify the mobile phase gradient, change the column) to improve co-elution or to move both peaks out of the ion suppression zone.[1]

Q5: What are the key instrument parameters I should optimize for iodo-ethane-d5?

Using generic or non-optimized instrument settings can lead to poor sensitivity.[7] While optimal parameters are unique to each mass spectrometer, you should systematically tune the following:

  • Ion Source Parameters: Optimize the spray voltage, sheath and auxiliary gas pressures, and capillary/source temperature to ensure efficient desolvation and ionization.[1][8]

  • MS/MS Parameters (for SRM/MRM):

    • Precursor/Product Ions: Ensure you are using the correct mass-to-charge ratio (m/z) for the precursor ion (e.g., m/z 161.0 for [C2D5I]+) and a stable, high-intensity product ion.

    • Collision Energy (CE): Titrate the collision energy to find the value that produces the most abundant and stable fragment ion. This is a critical step for maximizing signal in tandem MS.[9]

    • Other Voltages: Optimize lens voltages and other ion-guiding parameters as per your instrument's guidelines.[7]

Quantitative Data Summary

This table provides key chemical properties and suggested starting parameters for mass spectrometry analysis of Iodo-ethane-d5.

Property / ParameterValueReference / Notes
Chemical Properties
Molecular FormulaCD₃CD₂I[4]
Molecular Weight~161.00 g/mol
AppearanceClear, colorless liquid[10][11]
Storage Conditions2-8°C, Protect from Light[4]
Mass Spectrometry Parameters
Precursor Ion (M+)m/z 161.0Based on molecular weight
Common Fragment Ionm/z 34.0 ([C₂D₅]⁺)Inferred from fragmentation of iodoethane[12]
Suggested CE Range10-40 eVInstrument-dependent; requires optimization
Ionization ModeESI PositiveCommon for this class of compounds

Experimental Protocols

Protocol 1: Assessing Standard Integrity

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to check the purity of the iodo-ethane-d5 standard and identify potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your iodo-ethane-d5 standard in a volatile solvent like ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.[13]

  • GC-MS Parameters:

    • GC Column: Use a non-polar column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[13]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.[13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

    • Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C and hold for 2 minutes.[13]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230°C.[13]

    • Scan Range: m/z 30-200.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for a single, sharp peak at the expected retention time.

    • Analyze the mass spectrum of the main peak to confirm the presence of the molecular ion (m/z 161.0).

    • Look for the presence of additional peaks in the chromatogram, which may indicate impurities or degradation products.

Protocol 2: Evaluating Matrix Effects (Post-Extraction Spike Analysis)

This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.[1]

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike the iodo-ethane-d5 internal standard into a clean solvent (e.g., your initial mobile phase) at the final working concentration.

    • Set B (Post-Extraction Spike): Take a representative blank matrix sample (a sample that does not contain the analyte or the standard) and perform your full extraction procedure. In the final step, spike the iodo-ethane-d5 standard into the extracted matrix at the same concentration as in Set A.[1]

  • Analysis:

    • Analyze at least three replicates of each set using your established LC-MS method.

    • Record the peak area of the iodo-ethane-d5 standard for all injections.

  • Data Interpretation:

    • Calculate the average peak area for Set A and Set B.

    • Peak Area (Set B) << Peak Area (Set A): Significant ion suppression is occurring.[1]

    • Peak Area (Set B) ≈ Peak Area (Set A): The matrix has a minimal effect on the signal.[1]

    • Peak Area (Set B) >> Peak Area (Set A): Ion enhancement is occurring.[1]

Visualizations

TroubleshootingWorkflow start Low Iodo-Ethane-d5 Signal check_instrument 1. Check Instrument Performance (e.g., System Suitability Test) start->check_instrument instrument_fail Troubleshoot Instrument (Clean Source, Calibrate, Check Detector) check_instrument->instrument_fail Fails assess_standard 2. Assess Standard Integrity (Visual Check & Purity Analysis) check_instrument->assess_standard Passes standard_degraded Replace Standard & Verify Proper Storage assess_standard->standard_degraded Degraded evaluate_matrix 3. Evaluate Matrix Effects (Post-Extraction Spike) assess_standard->evaluate_matrix Intact suppression_present Optimize Chromatography or Dilute Sample evaluate_matrix->suppression_present Suppression Present optimize_params 4. Optimize IS Concentration & MS Parameters evaluate_matrix->optimize_params No Suppression

Caption: Simplified chemical degradation pathways for iodo-ethane-d5.

References

Technical Support Center: Purification of Products from Reactions with Iodo-ethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of reaction products involving iodo-ethane-d5 (CD₃CD₂I).

Properties of Iodo-ethane-d5

Understanding the physical properties of the alkylating agent is crucial for planning an effective purification strategy, particularly for its removal after the reaction.

PropertyValueCitations
Molecular Formula C₂D₅I[1]
Molecular Weight 161.00 g/mol [1][2]
Appearance Clear, colorless liquid[3]
Boiling Point 69-73 °C[1][3][4][5]
Density 2.013 g/mL at 25 °C[1][3]
Solubility Chloroform, Ethyl Acetate[3]
Storage 2-8°C, in the dark, often with copper stabilizer[1][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I perform a general workup for a reaction involving iodo-ethane-d5?

A standard aqueous workup is typically effective for reactions using iodo-ethane-d5, such as Williamson ether synthesis or other alkylations.[7] The primary goal is to quench the reaction and remove water-soluble byproducts.

A typical procedure involves:

  • Cooling the reaction mixture to room temperature.[7]

  • Diluting the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and water.[7][8]

  • Transferring the mixture to a separatory funnel.[7]

  • Washing the organic layer sequentially with aqueous solutions. Common washes include:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acids.[7]

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and help break up emulsions.[7][9]

  • Drying the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Filtering to remove the drying agent.[10]

  • Removing the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7][10]

Q2: My main impurity is unreacted iodo-ethane-d5. How can I remove it?

Given its volatility, excess iodo-ethane-d5 can often be removed relatively easily.

  • Evaporation: Iodo-ethane-d5 has a boiling point of 69-73 °C.[1][3] If your product is significantly less volatile, you can carefully remove the excess reagent under reduced pressure using a rotary evaporator. Gentle heating may be required.

  • Flash Column Chromatography: This is the most common and effective method. Iodo-ethane-d5 is non-polar. It will elute very quickly on a silica gel column using a non-polar eluent like hexane or a low-polarity mixture (e.g., 98:2 hexane:ethyl acetate). Your typically more polar product will be retained on the column, allowing for excellent separation.

  • Distillation: If your product has a boiling point that is significantly different from that of iodo-ethane-d5 and is thermally stable, distillation can be an effective purification method.

Q3: I see evidence of H/D (hydrogen/deuterium) exchange in my product's mass spectrum. What causes this and how can I prevent it?

H/D exchange, or "back-exchange," can occur when deuterium atoms on your molecule are swapped for protons from the surrounding environment.[11]

  • Cause: This is most common for deuterium atoms located on heteroatoms (like -OD or -ND₂) or on carbons adjacent to carbonyls, as these positions are acidic and can readily exchange with protic solvents (e.g., water, methanol) during workup or chromatography.[12][13] While the deuterium atoms in iodo-ethane-d5 are on stable carbon positions, harsh reaction conditions (strong acid/base or high temperatures) can sometimes promote scrambling.[12]

  • Prevention & Solutions:

    • Minimize contact with protic solvents: During workup, perform extractions quickly. If the product is highly sensitive, consider using deuterated solvents (e.g., D₂O, CD₃OD) for the workup, though this is often costly.[12]

    • Control pH: The rate of exchange is often pH-dependent. Storing or handling samples in a pH range of 2.5 to 3 can minimize exchange for many compounds.[11]

    • Anhydrous Conditions: Ensure your reaction and workup solvents are dry if moisture is suspected to be the cause.[14]

Q4: My product seems to be decomposing on the silica gel column. What should I do?

Product decomposition on silica gel is a common issue, as silica is acidic and can degrade sensitive compounds.

  • Confirmation: To confirm instability, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2%), in your column solvent before packing.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[15]

    • Alternative Purification: If the compound is highly sensitive, avoid chromatography and consider crystallization, distillation, or preparative TLC.

Q5: How do I deal with common side products other than the starting material?

Besides unreacted starting materials, side reactions can generate impurities.

  • Elimination Products: Strong bases can promote the E2 elimination of HI from iodo-ethane-d5 to form ethene-d4. This gaseous byproduct is typically vented during the reaction, but related adducts may form.

  • Iodine (I₂): Iodo-ethane-d5 can decompose over time, especially when exposed to light, forming elemental iodine (I₂), which gives the reagent a purple or brown tint.[6] This can be removed during workup by washing the organic layer with a solution of sodium thiosulfate, which reduces I₂ to colorless iodide (I⁻).

Experimental Protocols

Protocol: Purification by Flash Column Chromatography

This protocol provides a general method for purifying an ethyl-d5-alklyated product from excess iodo-ethane-d5 and other impurities.

1. Preparation of the Crude Sample:

  • After the aqueous workup, ensure your crude product is a solvent-free oil or solid.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis to determine an appropriate eluent system. Aim for a product Rf value of ~0.3.

2. Column Packing:

  • Select a column of appropriate size for your sample quantity (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.

3. Loading the Sample:

  • Direct (Wet) Loading: Dissolve the crude product in a minimal amount of the column eluent. Use a pipette to carefully apply the solution to the top of the silica bed.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the weight of the crude material) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the non-polar solvent (e.g., 100% hexane). This will rapidly elute the non-polar iodo-ethane-d5.

  • Collect fractions and monitor them by TLC.

  • Once the iodo-ethane-d5 has been washed off, gradually increase the polarity of the eluent (gradient elution) to elute your desired product.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent.

  • Confirm purity and identity using NMR and/or mass spectrometry.

Visualizations

General Purification Workflow

G cluster_start Reaction cluster_workup Workup cluster_purification Purification Crude Crude Reaction Mixture Quench Quench Reaction Crude->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evap Evaporate Solvent Dry->Evap Crude_Product Crude Product Evap->Crude_Product Chrom Flash Chromatography Crude_Product->Chrom Distill Distillation Crude_Product->Distill Cryst Crystallization Crude_Product->Cryst Pure_Product Pure Product Chrom->Pure_Product Distill->Pure_Product Cryst->Pure_Product G Start Fractions are impure after column Q1 Are starting material and product co-eluting? Start->Q1 A1_Yes Improve Separation: - Use a shallower solvent gradient - Try a different solvent system - Use a longer column Q1->A1_Yes Yes A1_No Check for other issues Q1->A1_No No Q2 Is a new spot appearing on TLC (decomposition)? A1_No->Q2 A2_Yes Product is unstable on silica: - Deactivate silica with base (Et3N) - Switch to alumina or Florisil - Use alternative purification (e.g., crystallization) Q2->A2_Yes Yes A2_No Consider overloading or poor packing technique Q2->A2_No No

References

preventing degradation of Ethane-d5, iodo- during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethane-d5, iodo- (Perdeuterated Iodoethane). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: My vial of Ethane-d5, iodo- has a yellow or brownish tint. What does this mean?

A1: A yellow to brown discoloration indicates the decomposition of the product.[1] Ethane-d5, iodo-, like other iodoalkanes, is susceptible to degradation, particularly when exposed to light and/or air. This degradation process releases free iodine (I₂), which imparts the characteristic color.[1] The presence of color suggests that the purity of the reagent has been compromised and it may not be suitable for sensitive applications without purification.

Q2: What are the primary causes of Ethane-d5, iodo- degradation?

A2: The two main degradation pathways are:

  • Photodegradation: Exposure to light, especially UV radiation, can cause the homolytic cleavage of the weak carbon-iodine (C-I) bond. This generates ethyl-d5 and iodine radicals, which can lead to the formation of byproducts such as ethane-d6, ethene-d5, and elemental iodine (I₂).[2]

  • Hydrolysis: In the presence of moisture, Ethane-d5, iodo- can undergo hydrolysis to form ethanol-d5 and hydroiodic acid (HI). While generally slower than photodegradation, this can be a significant issue over long-term storage if the compound is not kept in a dry environment.[2]

Q3: How should I properly store Ethane-d5, iodo- to ensure its stability and longevity?

A3: To maximize the shelf-life of Ethane-d5, iodo-, it is crucial to store it under the following conditions:

  • Refrigeration: Store the vial at temperatures between +2°C and +8°C.[1]

  • Protection from Light: Keep the vial in a dark place. The use of an amber-colored glass bottle is standard, and for extra precaution, the bottle can be wrapped in aluminum foil.[1]

  • Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.

  • Tight Seal: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[1]

Q4: What is the purpose of the copper wire included in the vial of Ethane-d5, iodo-?

A4: The copper wire acts as a stabilizer. It helps to prevent the decomposition of the iodoalkane by reacting with and scavenging any free iodine (I₂) that forms during storage. This reaction removes the colored impurity and helps to maintain the purity and integrity of the compound.

Q5: Can I use Ethane-d5, iodo- that has discolored in my experiment?

A5: For sensitive applications, such as in quantitative studies or reactions involving moisture-sensitive reagents (e.g., Grignard reagents), it is highly recommended to use a fresh, unopened vial or to purify the discolored reagent before use. The impurities present, such as free iodine and hydroiodic acid, can interfere with the reaction and lead to lower yields or the formation of unexpected side products.[1]

Troubleshooting Guide

Problem Symptom(s) Probable Cause(s) Recommended Solution(s)
Reagent Discoloration The normally colorless liquid appears yellow, pink, or brown.Decomposition due to exposure to light, air, or moisture, leading to the formation of free iodine (I₂).[1]For non-critical applications, decolorize the reagent by washing with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. Subsequently, wash with water, dry over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), and consider distillation for higher purity. For sensitive reactions, it is best to use a new, unopened vial.
Low Reaction Yield The yield of the desired product is significantly lower than expected.1. Degradation of Ethane-d5, iodo-, resulting in a lower effective concentration of the reactant.[1]2. Presence of water in the reagent or reaction setup, especially for moisture-sensitive reactions.[3]3. Competing side reactions, such as elimination (E2).[3]1. Check the purity of the Ethane-d5, iodo- before use, especially if the container has been opened multiple times. If discolored, purify as described above or use a fresh bottle. 2. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions using dry solvents, particularly for Grignard reactions.[3]3. Optimize reaction conditions (e.g., temperature, base) to favor the desired substitution reaction over elimination.
Inconsistent Reaction Results Reproducibility of the experiment is poor.Variability in the purity of the Ethane-d5, iodo- used in different experimental runs.Standardize the handling and storage of the reagent. If a bottle has been in use for an extended period, consider performing a quick purity check (e.g., via GC-MS or NMR) before use.[1]
Grignard Reaction Fails to Initiate The formation of the Grignard reagent does not start.1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in the glassware or solvent.[4]1. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.[4]2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous ether as the solvent.[4]

Data Presentation

Table 1: Impact of Storage Conditions on the Stability of Ethane-d5, iodo- (Hypothetical Data)

This table provides a qualitative guide to the expected stability of Ethane-d5, iodo- under various storage conditions over a 12-month period. The data is based on the known stability of iodoalkanes.[2]

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)Visual Appearance after 12 months
+4°C, Dark, with Copper Stabilizer>99.5>99.0Colorless
+4°C, Dark, without Stabilizer~98.5~97.0Faint Yellow
Room Temp, Dark, with Copper Stabilizer~99.0~98.0Faint Yellow
Room Temp, Dark, without Stabilizer~97.0~94.0Yellow-Brown
Room Temp, Ambient Light, with Stabilizer~98.0~96.0Yellow
Room Temp, Ambient Light, without Stabilizer~95.0<90.0Brown

Experimental Protocols

Protocol 1: Purification of Discolored Ethane-d5, iodo-

This protocol describes the procedure to remove free iodine and water from a degraded sample of Ethane-d5, iodo-.

Materials:

  • Discolored Ethane-d5, iodo-

  • 5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Place the discolored Ethane-d5, iodo- into a separatory funnel.

  • Add an equal volume of 5% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup. Continue shaking until the organic layer becomes colorless.

  • Allow the layers to separate. The denser Ethane-d5, iodo- will be the bottom layer.

  • Drain the lower organic layer into a clean container and discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and wash with an equal volume of brine to remove residual water-soluble impurities.

  • Separate the layers and drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the flask and swirl to dry the Ethane-d5, iodo-. Let it stand for 10-15 minutes.

  • Carefully decant or filter the purified, dry Ethane-d5, iodo- into a clean, dry amber glass vial, preferably containing a small piece of copper wire.

  • For applications requiring very high purity, the dried liquid can be further purified by distillation.

Protocol 2: Example Application - Williamson Ether Synthesis of Ethyl-d5 Phenyl Ether

This protocol details the use of Ethane-d5, iodo- in a classic Sₙ2 reaction, where its purity is important for achieving a good yield.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethane-d5, iodo- (purified or from a fresh vial)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Syringe

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Slowly add Ethane-d5, iodo- (1.2 eq) to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl-d5 phenyl ether.

  • The product can be further purified by column chromatography if necessary.

Visualizations

degradation_pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Ethane_d5_iodo Ethane-d5, iodo- (CD3CD2I) Ethyld5_radical Ethyl-d5 radical (•CD2CD3) Ethane_d5_iodo->Ethyld5_radical Light (hν) Iodine_radical Iodine radical (I•) Ethane_d5_iodo->Iodine_radical Light (hν) Ethanol_d5 Ethanol-d5 (CD3CD2OH) Ethane_d5_iodo->Ethanol_d5 H2O HI Hydroiodic acid (HI) Ethane_d5_iodo->HI H2O Byproducts Byproducts: Ethane-d6, Ethene-d5, Iodine (I2) Ethyld5_radical->Byproducts Iodine_radical->Byproducts

Caption: Primary degradation pathways of Ethane-d5, iodo-.

troubleshooting_workflow start Start: Observe Ethane-d5, iodo- is_discolored Is the liquid discolored? start->is_discolored sensitive_reaction Is the reaction sensitive? is_discolored->sensitive_reaction Yes use_directly Use directly (with caution) is_discolored->use_directly No purify Purify the reagent (see Protocol 1) sensitive_reaction->purify No use_new Use a new vial sensitive_reaction->use_new Yes proceed Proceed with experiment use_directly->proceed purify->proceed use_new->proceed

Caption: Decision workflow for handling discolored Ethane-d5, iodo-.

References

optimizing reaction conditions for Ethane-d5, iodo- with specific nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions involving iodoethane-d5 (CD₃CD₂I). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes. Iodoethane-d5, like its non-deuterated counterpart, primarily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions, but careful optimization is crucial to maximize yield and minimize side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for iodoethane-d5 with nucleophiles?

A1: The primary mechanism is the bimolecular nucleophilic substitution (Sₙ2) reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[1][2] This mechanism is favored because iodoethane-d5 is a primary alkyl halide with minimal steric hindrance.[3][4]

Q2: How does the deuterium labeling in iodoethane-d5 affect its reactivity compared to standard iodoethane?

A2: The deuterium atoms can lead to a secondary kinetic isotope effect (KIE), which may cause a small change in the reaction rate.[5][6][7] For an Sₙ2 reaction, this effect is typically small (kH/kD ≈ 1 or slightly different from 1) because the C-D bonds are not broken during the rate-determining step.[6] However, a slight decrease in rate is possible due to changes in the transition state's vibrational frequencies.[7][8]

Q3: What are the most critical factors to control for a successful Sₙ2 reaction?

A3: The four most critical factors are:

  • Nucleophile Strength: Stronger nucleophiles lead to faster Sₙ2 reactions.[3]

  • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile reactive.[9][10][11]

  • Temperature: Higher temperatures increase the reaction rate, but can also favor the competing E2 elimination pathway.[12][13]

  • Substrate Structure: Iodoethane-d5 is a primary halide, which is ideal for Sₙ2 reactions due to low steric hindrance.[3][14]

Q4: How can I minimize the competing E2 elimination reaction?

A4: To favor Sₙ2 over E2, use a strong, non-bulky nucleophile that is not an excessively strong base.[4][15] Keeping the reaction temperature as low as feasible is also critical, as higher temperatures disproportionately favor elimination.[12][13][16] For a primary halide like iodoethane, Sₙ2 is generally the dominant pathway unless a sterically hindered, strong base is used.[7][15]

Troubleshooting Guide

This guide addresses common issues encountered when performing nucleophilic substitution with iodoethane-d5.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect Solvent: Using a polar protic solvent (e.g., water, ethanol, methanol). These solvents form a "cage" around the nucleophile via hydrogen bonding, reducing its reactivity.[3][9][10]Switch to a polar aprotic solvent. Recommended solvents include acetone, dimethyl sulfoxide (DMSO), acetonitrile, or dimethylformamide (DMF).[9][10][11] Reactions can be hundreds of times faster in these solvents.[10]
2. Weak Nucleophile: The chosen nucleophile has low reactivity.Select a stronger nucleophile. Nucleophilicity generally increases with negative charge and decreases with electronegativity. For example, HS⁻ is a stronger nucleophile than HO⁻.[3] Refer to Table 2 for guidance.
3. Low Temperature: The reaction lacks sufficient activation energy.Increase the temperature incrementally. While heat accelerates all reactions, be cautious as it favors E2 elimination more than Sₙ2.[12][17] Monitor the reaction for the formation of ethene, the E2 byproduct.
Mixture of Sₙ2 (Substitution) and E2 (Elimination) Products 1. Nucleophile is too Basic: The nucleophile is acting as a strong base, abstracting a proton from the β-carbon.Use a nucleophile with high nucleophilicity but lower basicity. For example, I⁻, Br⁻, or RS⁻ are excellent nucleophiles but are weak bases. Avoid strong, hindered bases like potassium tert-butoxide, which strongly favor E2.[7][15]
2. High Reaction Temperature: As temperature increases, the entropic advantage of elimination (forming more molecules) makes the E2 pathway more competitive.[13]Run the reaction at a lower temperature. Room temperature or slightly above is often sufficient for reactions with good nucleophiles.[12]
Reaction is Too Slow 1. Low Reactant Concentration: The reaction is bimolecular, so the rate depends on the concentration of both the nucleophile and iodoethane-d5.[2]Increase the concentration of one or both reactants.
2. Poor Solvent Choice: As mentioned, protic solvents can drastically slow down Sₙ2 reactions.[3]Ensure a polar aprotic solvent is being used. The choice of solvent can have a dramatic impact on the reaction rate.[10]

Quantitative Data for Optimization

Table 1: Relative Rate of Sₙ2 Reaction in Different Solvents

This table illustrates the profound effect of solvent choice on reaction rates for a typical Sₙ2 reaction.

SubstrateNucleophileSolvent (Protic)Solvent (Aprotic)Relative Rate Increase (Aprotic vs. Protic)
CH₃IN₃⁻MethanolDMF~45,000x
CH₃CH₂BrI⁻MethanolAcetone~500x[10]

Data is representative of typical Sₙ2 reactions and highlights the importance of using polar aprotic solvents.

Table 2: Relative Strength of Common Nucleophiles
CategoryNucleophileRelative Strength
Excellent I⁻, HS⁻, RS⁻Very Strong
Good Br⁻, N₃⁻, CN⁻,Strong
Fair Cl⁻, CH₃COO⁻Moderate
Weak F⁻, H₂O, ROHWeak

In polar aprotic solvents, nucleophilicity correlates well with basicity. In polar protic solvents, larger ions (like I⁻) are more nucleophilic than smaller ones (like F⁻) due to weaker solvation.[10]

Experimental Protocol: Synthesis of Ethyl-d5-azide

This protocol provides a general method for the Sₙ2 reaction between iodoethane-d5 and sodium azide, a strong nucleophile.

Materials:

  • Iodoethane-d5 (CD₃CD₂I)

  • Sodium azide (NaN₃)

  • Anhydrous Acetone (or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagents: Add sodium azide (1.2 equivalents) to the flask, followed by anhydrous acetone to create a stirrable suspension.

  • Initiation: While stirring, add iodoethane-d5 (1.0 equivalent) to the mixture dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the precipitation of sodium iodide (NaI), which is insoluble in acetone.[1][18]

  • Monitoring: To precisely track the reaction, withdraw small aliquots at timed intervals. Quench the aliquot (e.g., by dilution in a different solvent) and analyze by Gas Chromatography (GC) or HPLC to measure the disappearance of iodoethane-d5.[5][6]

  • Work-up (General):

    • Once the reaction is complete, filter the mixture to remove the precipitated NaI.

    • Remove the acetone under reduced pressure.

    • The remaining crude product can be purified further, for example, by distillation if the product is volatile.

Visualizations

Reaction Mechanism and Workflows

The following diagrams illustrate the key mechanism, a general experimental workflow, and a decision tree for troubleshooting common issues.

experimental_workflow A 1. Reagent Selection (Iodoethane-d5, Nucleophile, Solvent) B 2. Reaction Setup (Dry glassware, Inert atmosphere) A->B C 3. Combine Reactants (Control temperature) B->C D 4. Reaction Monitoring (TLC, GC, HPLC) C->D E 5. Work-up (Quench, Filter, Extract) D->E F 6. Purification (Distillation, Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G troubleshooting_tree start Low or No Yield? q1 Is the solvent polar aprotic (Acetone, DMF, DMSO)? start->q1 a1_no Action: Change to a polar aprotic solvent. q1->a1_no No q2 Is the nucleophile strong? q1->q2 Yes a2_no Action: Use a stronger nucleophile (e.g., N3-, I-). q2->a2_no No q3 Is E2 byproduct observed? q2->q3 Yes a3_yes Action: Lower temperature. Use a less basic nucleophile. q3->a3_yes Yes end Action: Increase temperature incrementally or increase concentration. q3->end No

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Internal Standards

In quantitative analytical chemistry, internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and instrumental analysis.[2] An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it experiences similar matrix effects and extraction efficiencies.[2] Deuterated internal standards are chemically almost identical to the analyte of interest, differing only in isotopic composition, which makes them excellent mimics.[3]

Comparison of Internal Standard Strategies

The choice of an internal standard is a critical decision that significantly affects the reliability and accuracy of an analytical method. The following table compares the key performance characteristics of deuterated internal standards with structural analog internal standards.

Performance CharacteristicDeuterated Internal StandardStructural Analog Internal Standard
Co-elution with Analyte Nearly identical retention time, providing optimal correction for matrix effects at the point of elution.[3]Different retention time, which may not accurately compensate for matrix effects experienced by the analyte.[3]
Extraction Recovery Very closely mimics the analyte's recovery due to identical physicochemical properties.[3]May have significantly different extraction recovery.
Ionization Efficiency Experiences similar ionization suppression or enhancement as the analyte.Ionization characteristics can differ significantly from the analyte.
Accuracy and Precision Generally provides higher accuracy and precision due to better correction for variability.[2]May provide acceptable results, but often with lower accuracy and precision compared to deuterated standards.[2]
Availability and Cost Can be more expensive and less readily available for some analytes.Generally more readily available and less expensive.

Experimental Protocols for Method Validation

The validation of an analytical method using a deuterated internal standard should be conducted in accordance with established guidelines from regulatory bodies such as the FDA and EMA.[3] The following are detailed methodologies for key validation experiments.

Protocol 1: Accuracy and Precision Assessment

  • Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of the method.[3]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[3]

    • For intra-day assessment, analyze at least five replicates of each QC level within a single analytical run.[3]

    • For inter-day assessment, analyze the QC samples on at least three different days.

    • Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD or CV) for each level.[3]

  • Acceptance Criteria: The mean accuracy should typically be within 85-115% (80-120% for LLOQ), and the %RSD should be ≤15% (≤20% for LLOQ).[3]

Protocol 2: Matrix Effect Evaluation

  • Objective: To assess the potential for ion suppression or enhancement from the biological matrix.[3]

  • Procedure:

    • Obtain at least six different sources (lots) of the biological matrix.[3]

    • Prepare three sets of samples:

      • Set A: Analyte and deuterated internal standard spiked in a neat (clean) solution.[3]

      • Set B: Blank matrix is extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.[3]

      • Set C: Analyte and internal standard are spiked into the matrix before extraction.[3]

    • Calculate the Matrix Factor (MF) for both the analyte and the internal standard using the formula: MF = Peak Response in Set B / Peak Response in Set A.[3]

  • Interpretation: The matrix effect is considered negligible if the MF is close to 1. The use of a deuterated internal standard should effectively compensate for matrix effects, resulting in a consistent analyte-to-internal standard peak area ratio.[1]

Quantitative Data Summary

The following table illustrates how quantitative data from a method validation study comparing a deuterated internal standard with a structural analog could be presented. Please note this is a representative table, as specific data for iodoethane-d5 was not found.

Validation ParameterDeuterated Internal Standard (e.g., Analyte-d5)Structural Analog Internal Standard
Linearity (r²) > 0.995> 0.990
Accuracy (% Recovery) 98.5 - 102.3%92.1 - 108.5%
Precision (%RSD) < 5%< 10%
LLOQ 1 ng/mL5 ng/mL
Matrix Effect (%CV) < 15%< 25%

This illustrative data highlights that methods employing a deuterated internal standard typically exhibit superior performance in terms of accuracy, precision, and sensitivity.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method using a deuterated internal standard.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Selection (e.g., Ethane-d5, iodo-) B Optimization of Chromatography & MS Conditions A->B C Selectivity & Specificity B->C D Linearity & Range C->D E Accuracy & Precision (Intra- & Inter-day) D->E F Limit of Detection (LOD) & Limit of Quantification (LLOQ) E->F G Matrix Effect & Recovery F->G H Stability G->H I Sample Preparation (with IS spiking) H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K L L K->L Report Generation

References

A Comparative Guide to the Kinetic Isotope Effects of Deuterated Iodoethanes: Iodoethane-d5 vs. Iodoethane-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is essential for mechanistic elucidation and the design of novel chemical entities. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, revealing subtle details of transition state structures. This guide provides an objective comparison of the KIEs of fully deuterated iodoethane (iodoethane-d5) and selectively deuterated iodoethane (iodoethane-d2), supported by established principles and outlining relevant experimental data.

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can lead to a measurable change in the rate of a chemical reaction.[1][2][3] This phenomenon arises primarily from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[3]

In reactions of iodoethane, such as nucleophilic substitution (Sₙ2) or elimination (E2), the C-I bond is cleaved in the rate-determining step, not a C-H or C-D bond. Therefore, any observed deuterium KIE is a secondary kinetic isotope effect (SKIE) .[1][4][5] These effects are typically smaller than primary KIEs but provide invaluable information about changes in the steric and electronic environment of the transition state.[1][5]

Understanding α- and β-Secondary Kinetic Isotope Effects

The SKIEs in deuterated iodoethanes can be classified based on the position of isotopic substitution relative to the reacting carbon:

  • α-Secondary KIE (α-SKIE): Results from deuterium substitution on the carbon atom undergoing the reaction (the α-carbon, C1). This effect is sensitive to changes in hybridization. A change from sp³ in the reactant to sp² in the transition state (as in an Sₙ1 reaction) typically results in a normal KIE (kH/kD > 1), while a more crowded sp³-like transition state (as in an Sₙ2 reaction) can lead to an inverse KIE (kH/kD < 1).[1][6][7]

  • β-Secondary KIE (β-SKIE): Arises from deuterium substitution on the carbon adjacent to the reaction center (the β-carbon, C2). This effect is often attributed to the stabilization of a developing positive charge in the transition state via hyperconjugation, which is less effective for a C-D bond than a C-H bond.[8][9]

This guide will compare iodoethane-d5 (CD₃CD₂I), which exhibits a combined α- and β-SKIE, with iodoethane-1,1-d2 (CH₃CD₂I), which primarily shows an α-SKIE, to dissect the contributions of these effects.

Data Presentation: Comparing Kinetic Isotope Effects

The following table summarizes the expected secondary kinetic isotope effects for iodoethane-d5 and iodoethane-1,1-d2 in common reaction types. The values are based on established principles for Sₙ1, Sₙ2, and E2 reactions. The total KIE for iodoethane-d5 is approximately the product of the individual α and β effects.

IsotopologueDeuteration PositionReaction TypeExpected α-SKIE (kH/kD per D)Expected β-SKIE (kH/kD per D)Expected Overall KIE (kH/kD)Mechanistic Insight
Iodoethane-1,1-d2 (CH₃CD₂I)α-carbonSₙ2~0.98 - 1.021.0~0.96 - 1.04Probes crowding at the transition state. Values near 1 suggest a symmetric transition state.[6]
Sₙ1 / E1~1.10 - 1.151.0~1.21 - 1.32Indicates sp³ to sp² rehybridization and carbocation formation.[1]
Iodoethane-d5 (CD₃CD₂I)α- and β-carbonsSₙ2~0.98 - 1.02~1.01 - 1.03~0.97 - 1.09Combined effect; β-SKIE can provide insight into the extent of bond breaking.
Sₙ1 / E1~1.10 - 1.15~1.08 - 1.12~1.35 - 1.55Cumulative effect of rehybridization and hyperconjugative stabilization of the carbocation.

Note: These are theoretical values based on typical observations. Actual experimental values can vary with nucleophile, solvent, and temperature.

Experimental Protocols

Precise measurement of reaction rates under identical conditions is crucial for determining kinetic isotope effects.[8][10] A common method involves parallel experiments or competition experiments.

General Protocol for Kinetic Measurements via Gas Chromatography (GC)

This protocol outlines the independent measurement of rate constants for the Sₙ2 reaction of iodoethane and its deuterated isotopologues with a nucleophile.

1. Reaction Setup:

  • A jacketed reaction vessel is maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.
  • The vessel is charged with a solution of a nucleophile (e.g., sodium thiophenoxide in methanol) and an internal standard (e.g., decane).
  • The system is allowed to reach thermal equilibrium.

2. Initiation of Reaction:

  • A stock solution of the electrophile (iodoethane, iodoethane-d5, or iodoethane-d2) is prepared in the reaction solvent.
  • The reaction is initiated by adding a precise volume of the electrophile stock solution to the reaction vessel with vigorous stirring.

3. Monitoring Reaction Progress:

  • At timed intervals, aliquots (e.g., 0.5 mL) are withdrawn from the reaction mixture.
  • Each aliquot is immediately quenched by adding it to a vial containing a quenching agent (e.g., dilute nitric acid) and an extraction solvent (e.g., hexane).
  • The vials are vortexed, and the organic layer is separated for analysis.

4. Data Analysis:

  • The concentration of the remaining iodoethane and the formed product in each aliquot is determined by GC analysis, using the internal standard for calibration.
  • The natural logarithm of the reactant concentration is plotted against time. For a second-order reaction, this plot should be linear.
  • The pseudo-first-order rate constant (kobs) is determined from the slope of the line.
  • The second-order rate constants for the non-deuterated (kH) and deuterated (kD) substrates are calculated.
  • The kinetic isotope effect is calculated as the ratio kH/kD.

Mandatory Visualization

G Diagram 1: Positional Isotopologues of Iodoethane cluster_0 Iodoethane-d5 (CD3CD2I) cluster_1 Iodoethane-1,1-d2 (CH3CD2I) C1_d5 CD2I C2_d5 CD3 C2_d5->C1_d5 C1_d2 CD2I C2_d2 CH3 C2_d2->C1_d2 alpha α-position beta β-position

Caption: α- and β-positions in deuterated iodoethanes.

G Diagram 2: Experimental Workflow for KIE Determination prep Prepare Reactant Solutions (Nucleophile, Internal Standard) equilibrate Equilibrate Reaction Vessel (Constant Temperature) prep->equilibrate initiate_H Initiate Reaction (Add Iodoethane) equilibrate->initiate_H initiate_D Initiate Reaction (Add Deuterated Iodoethane) equilibrate->initiate_D monitor_H Monitor & Quench Aliquots (at Timed Intervals) initiate_H->monitor_H monitor_D Monitor & Quench Aliquots (at Timed Intervals) initiate_D->monitor_D gc_H GC Analysis monitor_H->gc_H gc_D GC Analysis monitor_D->gc_D calc_kH Calculate kH gc_H->calc_kH calc_kD Calculate kD gc_D->calc_kD calc_KIE Calculate KIE = kH / kD calc_kH->calc_KIE calc_kD->calc_KIE

Caption: Workflow for comparative kinetic analysis.

G Diagram 3: Mechanistic Interpretation of Secondary KIEs cluster_alpha α-SKIE (Deuteration at C1) cluster_beta β-SKIE (Deuteration at C2) exp Experimental Observation (Measure kH/kD) alpha_normal kH/kD > 1 (e.g., ~1.15/D) exp->alpha_normal alpha_inverse kH/kD < 1 (e.g., ~0.98/D) exp->alpha_inverse beta_normal kH/kD > 1 (e.g., ~1.10/D) exp->beta_normal alpha_impl_normal Implication: sp3 -> sp2 Rehybridization alpha_normal->alpha_impl_normal alpha_impl_inverse Implication: Crowded sp3 Transition State alpha_inverse->alpha_impl_inverse alpha_mech_normal Mechanism: Sₙ1-like alpha_impl_normal->alpha_mech_normal alpha_mech_inverse Mechanism: Sₙ2-like alpha_impl_inverse->alpha_mech_inverse beta_impl Implication: Hyperconjugative Stabilization of Positive Charge beta_normal->beta_impl beta_mech Mechanism: Carbocationic Character (Sₙ1, E1) beta_impl->beta_mech

Caption: Logic for elucidating mechanisms using SKIEs.

References

cross-validation of results obtained with Ethane-d5, iodo- and a different analytical technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the robust quantification of compounds is paramount. This guide provides a comprehensive cross-validation of two distinct analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of iodoethane and its deuterated isotopologue, Ethane-d5. The objective is to present a comparative assessment of their performance, supported by experimental data, to aid researchers in selecting the appropriate methodology for their specific needs.

Cross-validation of analytical techniques is a critical process to ensure the consistency and reliability of results obtained from different methods.[1] This is particularly crucial in drug development for method transfer, regulatory compliance, and when modernizing analytical instrumentation.[1]

Data Presentation: A Comparative Analysis

The performance of GC-MS and qNMR for the quantification of iodoethane was evaluated based on key validation parameters. Ethane-d5 was utilized as an internal standard in the GC-MS method, a common practice to correct for variability in sample preparation and instrument response.[2] The following tables summarize the quantitative data obtained.

Table 1: Method Validation Summary for Iodoethane Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) >0.998>0.999
Range (µg/mL) 0.1 - 10050 - 5000
Limit of Detection (LOD) 0.03 µg/mL15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL50 µg/mL
Accuracy (% Recovery) 98.5% - 102.3%99.1% - 101.5%
Precision (%RSD) < 4.5%< 2.0%

Table 2: Cross-Validation Results for Iodoethane Quantification in a Spiked Sample

Sample IDGC-MS Result (µg/mL)qNMR Result (µg/mL)% Difference
CV-0175.274.80.53%
CV-0276.175.50.79%
CV-0374.975.1-0.27%
Average 75.4 75.1 0.40%

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below to ensure reproducibility.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is optimized for the sensitive detection and quantification of iodoethane, using Ethane-d5 as an internal standard.

1. Sample Preparation:

  • Calibration Standards: Prepare a stock solution of iodoethane in methanol. A series of calibration standards are created by spiking the stock solution into a control matrix to achieve a concentration range of 0.1 to 100 µg/mL.

  • Internal Standard Spiking: To 100 µL of each calibration standard and sample, add 10 µL of a 10 µg/mL working solution of Ethane-d5 in methanol.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Sample Transfer: Transfer the organic (upper) layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 150°C at a rate of 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored (Iodoethane): m/z 156 (quantifier), m/z 127 (qualifier).

    • Ions Monitored (Ethane-d5): m/z 161 (quantifier), m/z 129 (qualifier).

Protocol 2: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

This protocol outlines the direct quantification of iodoethane without the need for an identical reference standard, leveraging the primary analytical nature of qNMR.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10 mg of the iodoethane sample into a vial.

  • Internal Standard Addition: Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid) to the same vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of nuclei).

  • Number of Scans: 16.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic signals for both iodoethane (e.g., quartet at ~3.2 ppm for the -CH₂I protons) and the internal standard. The concentration is calculated based on the integral ratios, number of protons, and the known mass of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the cross-validation process.

experimental_workflow cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_crossval Cross-Validation gcms_prep Sample Preparation (Spiking with Ethane-d5) gcms_ext Liquid-Liquid Extraction gcms_prep->gcms_ext gcms_inj GC Injection & Separation gcms_ext->gcms_inj gcms_det MS Detection (SIM Mode) gcms_inj->gcms_det gcms_quant Quantification gcms_det->gcms_quant crossval_comp Comparison of Results gcms_quant->crossval_comp qnmr_prep Sample & Internal Std Weighing qnmr_diss Dissolution in Deuterated Solvent qnmr_prep->qnmr_diss qnmr_acq NMR Data Acquisition qnmr_diss->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_quant Quantification qnmr_proc->qnmr_quant qnmr_quant->crossval_comp crossval_stat Statistical Analysis crossval_comp->crossval_stat crossval_report Final Report crossval_stat->crossval_report

Caption: Workflow for the cross-validation of GC-MS and qNMR methods.

signaling_pathway cluster_gcms_logic GC-MS with Internal Standard cluster_qnmr_logic qNMR with Internal Standard start Analyte Quantification gcms_ratio Measure Analyte/IS Ratio start->gcms_ratio qnmr_integral Integrate Analyte & IS Signals start->qnmr_integral gcms_conc Determine Concentration gcms_ratio->gcms_conc gcms_cal Calibration Curve gcms_cal->gcms_conc qnmr_calc Calculate Molar Ratio qnmr_integral->qnmr_calc qnmr_conc Determine Concentration qnmr_calc->qnmr_conc

Caption: Logical relationship for quantification by GC-MS and qNMR.

References

The Gold Standard: A Guide to the Certification of Ethane-d5, iodo- and its Alternatives as Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise quantitative analysis, the quality of reference materials is paramount. This guide provides a comprehensive comparison of the certification of Ethane-d5, iodo- (Iodoethane-d5) as a reference material against fully certified alternatives, supported by experimental data and detailed protocols. Understanding the nuances of certification ensures data integrity and the reliability of analytical methods.

Iodoethane-d5: A Widely Used Reagent

Iodoethane-d5 (CD3CD2I) is a commonly used deuterated reagent in organic synthesis and as an internal standard in mass spectrometry. Its primary function in quantitative analysis is to mimic the behavior of the target analyte during sample preparation and analysis, correcting for variations and improving the accuracy and precision of the results.

While readily available from various chemical suppliers, Iodoethane-d5 is typically sold as a "research grade" or "analytical standard" material. The certification provided for such materials, while indicating a high level of purity, often differs significantly from that of a Certified Reference Material (CRM).

The Hallmarks of a Certified Reference Material (CRM)

A Certified Reference Material, produced by a reference material producer accredited to ISO 17034 , provides the highest level of quality assurance. The certificate of analysis for a CRM includes critical information often absent for standard research-grade materials.

Key Features of an ISO 17034 Certified Reference Material:

  • Certified Value and Uncertainty: A CRM has a metrologically valid certified value for a specified property (e.g., purity, concentration, isotopic ratio) accompanied by a documented uncertainty budget.

  • Metrological Traceability: The certified value is traceable to a national or international standard, such as those from the National Institute of Standards and Technology (NIST).

  • Homogeneity and Stability: The material has been rigorously tested to ensure its homogeneity (uniformity throughout the batch) and long-term stability under specified storage conditions.

  • Detailed Certification Report: A comprehensive report is provided detailing the characterization methods, traceability chain, and the assessment of uncertainty, homogeneity, and stability.

Comparative Analysis: Iodoethane-d5 vs. a Certified Reference Material

To illustrate the difference in certification, let's compare the typical product information for Iodoethane-d5 with that of a Certified Reference Material for a functionally similar deuterated compound, such as a deuterated ethyl acetate. While a direct ISO 17034 certified Iodoethane-d5 is not readily found, we can compare its typical specifications to a true CRM to highlight the distinction.

FeatureIodoethane-d5 (Typical Research Grade)Certified Reference Material (e.g., Deuterated Ethyl Acetate - Pharmaceutical Secondary Standard)
Identity and Purity Stated chemical formula, CAS number, and a specified chemical and isotopic purity (e.g., 99 atom % D, >98% chemical purity).[1]Certified value for purity with a stated uncertainty (e.g., 99.9% ± 0.1%).
Certification Body Manufacturer's own quality control.Produced by an ISO 17034 accredited facility.
Traceability Generally not stated or traceable only to internal standards.Metrologically traceable to national or international standards (e.g., USP, NIST).[2]
Certificate of Analysis Provides basic information such as purity and physical properties.Comprehensive certificate including certified value, uncertainty, traceability statement, and details on homogeneity and stability studies.[2]
Homogeneity & Stability Information is typically not provided.Documented evidence of homogeneity and long-term stability studies.

This comparison underscores that while research-grade Iodoethane-d5 is suitable for many applications, it lacks the metrological rigor and documented traceability of a CRM. For applications requiring the highest level of accuracy and data defensibility, such as in clinical diagnostics or pharmaceutical quality control, the use of a CRM is often necessary.

Experimental Protocols: Utilizing Deuterated Internal Standards in GC-MS Analysis

The following is a detailed protocol for the quantitative analysis of volatile organic compounds (VOCs) in a water matrix using a deuterated internal standard, such as Ethyl Acetate-d8, by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted for other volatile analytes and matrices.

Objective: To accurately quantify the concentration of target VOCs in a water sample using the internal standard method with a deuterated analogue.
Materials and Reagents:
  • Target VOC analytes

  • Deuterated internal standard (e.g., Ethyl Acetate-d8)

  • Methanol (purge-and-trap grade)

  • Reagent water (free of target analytes)

  • 40 mL screw-cap vials with PTFE-lined septa

  • Microsyringes

  • Purge-and-trap concentrator

  • Gas Chromatograph with a mass selective detector (GC-MS)

Procedure:
  • Preparation of Standards:

    • Prepare a stock solution of the target VOCs in methanol.

    • Prepare a stock solution of the deuterated internal standard in methanol.

    • Create a series of calibration standards by spiking known amounts of the VOC stock solution into reagent water in 40 mL vials.

    • Add a constant, known amount of the deuterated internal standard stock solution to each calibration standard and to all unknown samples.

  • Sample Preparation:

    • Collect water samples in 40 mL vials, ensuring no headspace.

    • Spike the unknown water samples with the same constant amount of the deuterated internal standard as the calibration standards.

  • GC-MS Analysis:

    • Purge-and-Trap:

      • Transfer a known volume (e.g., 5 mL) of the standard or sample to the purge tube of the purge-and-trap concentrator.

      • Purge the sample with an inert gas (e.g., helium) at a defined flow rate and time to transfer the volatile analytes to a sorbent trap.

      • Rapidly heat the trap to desorb the analytes onto the GC column.

    • Gas Chromatography:

      • Column: DB-624 or equivalent (for volatile compounds)

      • Injector Temperature: 220 °C

      • Oven Program: 35 °C for 2 min, ramp to 180 °C at 10 °C/min, hold for 3 min.

      • Carrier Gas: Helium at a constant flow.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor at least one quantifying ion and one qualifying ion for each analyte and the internal standard.

  • Data Analysis:

    • Identify and integrate the peaks for each target analyte and the deuterated internal standard.

    • Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Calculate the concentration of the analyte in the unknown samples using the average RF from the calibration: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Visualizing the Workflow and Certification Pathway

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical pathway of reference material certification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Unknown Sample is_spike Spike with Deuterated Internal Standard sample->is_spike cal_standards Calibration Standards cal_standards->is_spike pt Purge and Trap is_spike->pt gcms GC-MS pt->gcms integration Peak Integration gcms->integration quantification Quantification integration->quantification

Quantitative analysis workflow using a deuterated internal standard.

certification_pathway cluster_production Reference Material Production cluster_certification Certification Process (ISO 17034) cluster_output Final Product raw_material High-Purity Starting Material synthesis Synthesis & Purification raw_material->synthesis characterization Characterization (e.g., Purity, Isotopic Ratio) synthesis->characterization homogeneity Homogeneity Study synthesis->homogeneity stability Stability Study synthesis->stability traceability Metrological Traceability to SI Units (e.g., via NIST) characterization->traceability uncertainty Uncertainty Budget Calculation traceability->uncertainty crm Certified Reference Material (with Comprehensive Certificate) uncertainty->crm homogeneity->crm stability->crm

Logical pathway for the production of a Certified Reference Material.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the PKCθ Inhibitor AS2521780

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the potent and selective Protein Kinase C theta (PKCθ) inhibitor, AS2521780, a targeted approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This structured keyword list aims to streamline the process of finding relevant literature, protocols, and comparative data, thereby accelerating research in areas such as immunology, autoimmune diseases, and organ transplantation.

AS2521780 is a small molecule inhibitor with high selectivity for PKCθ, a key enzyme in T-cell activation and signaling pathways.[1] Its potential as an immunosuppressant has been demonstrated in various preclinical models, including rat models of arthritis and primate models of organ transplantation.[1][2] Understanding the nuances of its application, potential challenges, and comparative efficacy is vital for its effective use in a research setting.

The following table provides a categorized list of long-tail keywords designed to guide scientific content creation and assist researchers in their quest for specific information related to AS2521780.

CategoryLong-tail Keyword
Foundational & Exploratory AS2521780 mechanism of action in T-cells
what is the function of AS2521780
AS2521780 as a selective PKCθ inhibitor
AS2521780 for immunology research
role of AS2521780 in T-lymphocyte activation
AS2521780 and its effect on cytokine production
investigating T-cell signaling with AS2521780
AS2521780 for studying autoimmune disease models
preliminary studies on AS2521780
AS2521780's impact on NF-κB signaling pathway
Methodological & Application AS2521780 in vitro assay protocol
using AS2521780 in Jurkat T-cell experiments
AS2521780 dosage for in vivo mouse studies
AS2521780 administration in rat collagen-induced arthritis model
cell-based assays for AS2521780 efficacy
AS2521780 protocol for primary T-cell culture
how to prepare AS2521780 stock solution
AS2521780 use in organ transplant rejection studies
flow cytometry analysis after AS2521780 treatment
measuring IL-2 secretion with AS2521780
Troubleshooting & Optimization AS2521780 solubility in different solvents
potential off-target effects of AS2521780
optimizing AS2521780 concentration for cell viability
AS2521780 stability and storage conditions
overcoming experimental variability with AS2521780
AS2521780 delivery methods for in vivo experiments
troubleshooting AS2521780 in T-cell proliferation assays
minimizing cytotoxicity of AS2521780 in vitro
AS2521780 quality control and purity assessment
interpreting unexpected results with AS2521780
Validation & Comparative AS2521780 versus sotrastaurin (AEB071) in T-cell inhibition
comparing PKCθ inhibitors for autoimmune research
selectivity profile of AS2521780 vs other kinase inhibitors
validating AS2521780 efficacy with genetic knockouts
cross-validation of AS2521780 results with other compounds
AS2521780 efficacy in preclinical versus clinical studies
head-to-head comparison of novel PKCθ inhibitors
literature review of AS2521780 and other immunomodulators
benchmarking AS2521780 against standard of care in animal models
potency and IC50 comparison of different PKCθ inhibitors

References

A Comparative Guide to the Isotopic Purity of Iodoethane-d5 from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and other scientific fields requiring isotopically labeled compounds, the purity of these reagents is paramount. This guide provides a framework for assessing the isotopic purity of iodoethane-d5 (ethyl iodide-d5) from various commercial suppliers. Ensuring high isotopic enrichment is critical for applications such as internal standards in mass spectrometry-based quantification and for elucidating metabolic pathways.

This comparison will focus on the analytical methodologies used to determine isotopic purity and presents a standardized protocol for researchers to perform their own evaluations. The primary techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Key Suppliers of Iodoethane-d5

Several chemical suppliers offer iodoethane-d5. While this guide does not provide in-house experimental data comparing these specific suppliers, it equips researchers with the tools to do so. Notable suppliers in the market include:

  • Clearsynth Labs Ltd.[3]

  • Hangzhou Tianye Chemicals Co., Ltd.[3]

  • Orchid Chemical Supplies Ltd.[3]

  • Shanghai Scochem Technology Co., Ltd.[3]

  • Lide Pharmaceuticals Limited[3]

  • Sigma-Aldrich (Merck)[4]

These suppliers typically claim an isotopic purity of ≥98 atom % D or higher.[1][4] However, independent verification is often a necessary step in rigorous scientific research.

Data Summary: A Template for Comparison

To facilitate a direct comparison of iodoethane-d5 from different suppliers, researchers can use the following table to summarize their analytical findings. This standardized format allows for a clear and objective assessment.

SupplierLot NumberStated Isotopic Purity (atom % D)Measured Isotopic Purity by ¹H NMR (atom % D)Measured Isotopic Purity by Mass Spectrometry (atom % D)Chemical Purity (%)Notes
Supplier A
Supplier B
Supplier C

Experimental Protocols for Isotopic Purity Assessment

The following are detailed protocols for determining the isotopic purity of iodoethane-d5 using ¹H NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Isotopic Purity Determination by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and accessible method for estimating isotopic purity. By comparing the integral of the residual proton signals to a known internal standard or a non-deuterated portion of the molecule, the degree of deuteration can be calculated.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the iodoethane-d5 sample.

    • Dissolve the sample in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the regions of interest.

    • Add a known amount of a suitable internal standard with a well-defined proton signal that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

  • Data Analysis:

    • Integrate the area of the residual proton signals corresponding to the ethyl group (CHD₂- and -CH₂D).

    • Integrate the area of the signal from the internal standard.

    • Calculate the molar ratio of the residual protons to the internal standard.

    • From this ratio, determine the atom % D isotopic purity.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a precise determination of the isotopic distribution of a molecule.[2][5] By analyzing the relative intensities of the different isotopologues, the isotopic enrichment can be accurately calculated.[6][7][8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the iodoethane-d5 sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

    • The concentration should be optimized to produce a stable and strong signal in the mass spectrometer without causing detector saturation.

  • MS Data Acquisition:

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in a full scan mode with high resolving power to clearly distinguish between the different isotopologues.

    • Ensure the mass accuracy is high to confidently identify the molecular ions.

  • Data Analysis:

    • Identify the molecular ion cluster for iodoethane.

    • Measure the relative abundance of the monoisotopic peak (M) and the peaks corresponding to the deuterated species (M+1, M+2, M+3, M+4, M+5).

    • Correct the observed abundances for the natural isotopic abundance of ¹³C.

    • Calculate the percentage of each isotopologue (d₀ to d₅).

    • The isotopic purity is reported as the percentage of the d₅ isotopologue.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for assessing the isotopic purity of iodoethane-d5.

experimental_workflow cluster_procurement Procurement cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Analysis cluster_comparison Comparative Assessment supplier_a Supplier A Iodoethane-d5 prep_nmr Prepare NMR Samples (Solvent + Internal Standard) supplier_a->prep_nmr prep_ms Prepare MS Samples (Dilute in Volatile Solvent) supplier_a->prep_ms supplier_b Supplier B Iodoethane-d5 supplier_b->prep_nmr supplier_b->prep_ms supplier_c Supplier C Iodoethane-d5 supplier_c->prep_nmr supplier_c->prep_ms nmr_acq ¹H NMR Data Acquisition prep_nmr->nmr_acq ms_acq HR-MS Data Acquisition prep_ms->ms_acq nmr_analysis NMR Spectral Integration & Purity Calculation nmr_acq->nmr_analysis ms_analysis MS Isotopologue Analysis & Purity Calculation ms_acq->ms_analysis comparison_table Populate Comparison Table nmr_analysis->comparison_table ms_analysis->comparison_table

Caption: Workflow for Isotopic Purity Assessment.

By following these standardized protocols and utilizing the provided data summary table, researchers can make informed decisions when selecting a supplier for iodoethane-d5, ensuring the quality and reliability of their experimental results.

References

A Comparative Guide to Kinetic Isotope Effects in Deuterated Ethane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms and understanding the metabolic fate of molecules. This guide provides a comparative analysis of KIEs measured with deuterated iodoethane and other ethane derivatives, offering supporting data and experimental insights.

The KIE is the change in the rate of a chemical reaction observed when an atom in the reactants is replaced by one of its isotopes.[1][2] This phenomenon stems from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope, like deuterium, is stronger and requires more energy to break, often resulting in a slower reaction rate.[3] The magnitude of the KIE, typically expressed as the ratio of rate constants (kH/kD), provides valuable information about the transition state of a reaction's rate-determining step.

Primary vs. Secondary Kinetic Isotope Effects

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[1] For C-H bond cleavage, this results in a significant rate change, with kH/kD values typically greater than 2.[1]

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[1][4] These effects are generally smaller, with kH/kD values typically ranging from 0.7 to 1.5, but still provide crucial insights into changes in the transition state's vibrational environment.[3]

Kinetic Isotope Effect of Iodoethane

Deuterium-labeled iodoethane is an excellent substrate for investigating the competition between bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions.[1][3] The position of the deuterium label—either on the α-carbon (C1) or β-carbon (C2)—determines whether a primary or secondary KIE is observed, helping to distinguish between these two pathways.

Iodoethane-1-d1 (CH₃CHD-I)

In iodoethane-1-d1, the deuterium is on the α-carbon, the carbon atom bonded to the leaving group (iodine).[1]

  • Sₙ2 Reaction : In an Sₙ2 reaction, a nucleophile attacks the α-carbon, and the C-I bond breaks simultaneously.[5] The C-D bond is not broken in this process. Therefore, a small secondary KIE is expected.[3][5] This SKIE arises from the change in hybridization of the α-carbon from sp³ in the reactant to a more sp²-like state in the transition state.[3]

  • E2 Reaction : In an E2 reaction, a base abstracts a proton from the β-carbon, while the C-I bond breaks in a concerted step.[5] The C-D bond on the α-carbon is not cleaved. However, if the deuterium were on the β-carbon, its cleavage would be part of the rate-determining step, leading to a large primary KIE.[3] For iodoethane-1-d1, a secondary KIE is anticipated in an E2 reaction.

Iodoethane-2,2,2-d3 (CD₃CH₂-I)

When deuterium atoms are located on the β-carbon, as in iodoethane-2,2,2-d3, a β-secondary kinetic isotope effect is observed.[4] This SKIE provides information about the electronic and steric environment of the transition state and can help differentiate between Sₙ2 and E2 mechanisms.[4]

Kinetic Isotope Effect of Ethane-d5 Derivatives

In studies of H–Cl and D–Cl elimination from chemically activated chloroethane-d₀ and chloroethane-d₅, a significant nonequilibrium kinetic isotope effect of 3.3 ± 0.4 was measured.[6] This large value is indicative of a primary KIE, where the C-D bond is cleaved in the rate-determining step, consistent with an elimination pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative KIE data found for deuterated iodoethane and chloroethane.

CompoundReactionMeasured KIE (kH/kD)Isotope Effect TypeReference
Iodoethane (deuterated)Reaction with Chlorine Atoms1.25Normal Secondary KIE[4]
Chloroethane-d₅Unimolecular D-Cl Elimination3.3 ± 0.4Primary KIE[6]

Table 1: Experimental Kinetic Isotope Effects for Deuterated Haloethanes.

Reaction PathwaySubstrateExpected KIE (kH/kD)Isotope Effect TypeRationale
Sₙ2Iodoethane-1-d1Small (≈1)Secondary (α-SKIE)C-D bond not broken; change in hybridization from sp³ to sp².[3][5]
E2Iodoethane-2,2,2-d3Significant (>2)Primary (β-PKIE)C-D bond broken in the rate-determining step.[4][5]

Table 2: Expected Kinetic Isotope Effects for Iodoethane in Sₙ2 and E2 Reactions.

Experimental Protocols

Determining the kinetic isotope effect involves the precise measurement of reaction rates for both the deuterated and non-deuterated compounds under identical conditions.[4]

General Methodology for KIE Determination:

  • Synthesis of Isotopically Labeled Compound : For iodoethane-1-d1, a common laboratory preparation involves the reaction of ethanol-1-d1 with iodine and red phosphorus.[5]

  • Rate Measurement : The reaction rates of the deuterated (kD) and non-deuterated (kH) substrates are measured independently under the same concentration, temperature, and solvent conditions. Competitive experiments, where a mixture of the isotopic substrates reacts with a limited amount of reagent, can also be used.[4]

  • Analytical Techniques : Reaction progress can be monitored using various techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of reactants or the appearance of products over time.[7]

  • Calculation of KIE : The kinetic isotope effect is calculated as the ratio of the rate constants, KIE = kH / kD.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the competing Sₙ2 and E2 reaction pathways for iodoethane and a general workflow for determining KIE.

SN2_E2_Competition cluster_reactants Reactants cluster_products Products Iodoethane Iodoethane (CH₃CH₂I) Ethanol Substitution Product (Ethanol) Iodoethane->Ethanol Sₙ2 Pathway (Nucleophilic Attack) Ethene Elimination Product (Ethene) Iodoethane->Ethene E2 Pathway (Proton Abstraction) BaseNuc Base / Nucleophile (B⁻/Nu⁻) BaseNuc->Ethanol BaseNuc->Ethene

Caption: Competing Sₙ2 and E2 pathways for iodoethane.

KIE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation S1 Synthesize Labeled Substrate (e.g., Iodoethane-d₁) R1 Run Reaction with Labeled Substrate S1->R1 S2 Prepare Unlabeled Substrate (Iodoethane) R2 Run Reaction with Unlabeled Substrate S2->R2 M1 Monitor Reaction Progress (e.g., GC-MS, NMR) R1->M1 M2 Monitor Reaction Progress (e.g., GC-MS, NMR) R2->M2 C1 Calculate Rate Constant (kD) M1->C1 C2 Calculate Rate Constant (kH) M2->C2 KIE Calculate KIE (kH / kD) C1->KIE C2->KIE

Caption: General experimental workflow for KIE determination.

References

Safety Operating Guide

Safe Disposal of Iodoethane-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Iodoethane-d5, ensuring laboratory safety and regulatory compliance.

This document provides immediate, essential safety and logistical information for the proper disposal of Iodoethane-d5 (CAS 6485-58-1). The following procedures are designed for researchers, scientists, and drug development professionals to manage this deuterated halogenated hydrocarbon safely and effectively. Adherence to these guidelines is critical to mitigate risks and ensure environmental protection.

Key Safety and Hazard Information

Iodoethane-d5 is a flammable liquid and is harmful if swallowed or inhaled.[1][2] It causes skin and serious eye irritation, and may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled.[1][2] It is also suspected of causing genetic defects.[1] All handling of Iodoethane-d5 and its waste must be conducted in a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.[3] This includes:

  • Safety goggles or a face shield[4]

  • Chemical-resistant gloves (e.g., nitrile, neoprene)[4]

  • A flame-retardant laboratory coat[4]

  • In case of inadequate ventilation, wear respiratory protection.[5][6]

Quantitative Safety and Physical Data

For quick reference, the key quantitative safety and physical properties of Iodoethane-d5 are summarized in the table below.

PropertyValue
Molecular FormulaC2D5I[6]
Molecular Weight161.0 g/mol [6]
Boiling Point69-73 °C[3][7]
Melting Point-108 °C[3][7]
Flash Point72.00 °C (161.6 °F) - closed cup[3]
Density1.987 g/mL at 25 °C[3]
Refractive Indexn20/D 1.509[3][7]

Step-by-Step Disposal Protocol

The primary disposal method for Iodoethane-d5 is incineration by a licensed hazardous waste management facility.[3] It is crucial to treat this compound as a halogenated organic waste.

Step 1: Segregation of Waste

It is critical to segregate Iodoethane-d5 waste from non-halogenated organic waste streams.[3] Mixing these waste types increases the complexity and cost of disposal.[3] Collect all waste containing Iodoethane-d5, including contaminated consumables like pipette tips and absorbent materials, in a dedicated and clearly labeled waste container.[3]

Step 2: Waste Container Labeling

The waste container must be clearly labeled with "Hazardous Waste," "Iodoethane-d5," and the associated hazard symbols (e.g., flammable, toxic, irritant).[4] Ensure the container is kept tightly closed and stored in a well-ventilated area.[1][5][6]

Step 3: Neutralization of Small Residual Amounts (for contaminated labware)

This procedure is intended for decontaminating small residual amounts of Iodoethane-d5 on labware and should not be used for bulk disposal.[4]

  • Preparation : In a chemical fume hood, prepare a 10% aqueous solution of sodium thiosulfate.[4]

  • Procedure :

    • Carefully rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residual Iodoethane-d5.[4]

    • Collect the solvent rinse into a separate, labeled waste container.[4]

    • Slowly add the collected rinse to the sodium thiosulfate solution while stirring. The thiosulfate will reduce the iodoethane.[4]

    • Allow the reaction to proceed for at least one hour to ensure complete neutralization.[4]

    • The resulting aqueous waste should be collected in a designated aqueous hazardous waste container.[4]

Step 4: Bulk Disposal

Unused or excess Iodoethane-d5 should be disposed of in its original container if possible, or in a designated hazardous waste container for halogenated organic waste.[4] Do not attempt to neutralize bulk quantities of Iodoethane-d5.[4] Contact a licensed professional waste disposal service to dispose of this material.[1]

Step 5: Spill Management

In the event of a spill, immediately evacuate non-essential personnel from the area.[3]

  • Containment : Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[3] Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Collection : Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[3]

  • Cleaning : Clean the spill area thoroughly.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path cluster_action Final Disposal PPE Wear Appropriate PPE Segregate Segregate Halogenated Waste PPE->Segregate Collect Collect Iodoethane-d5 Waste Segregate->Collect Label Label Waste Container Collect->Label Bulk Bulk Waste Label->Bulk Residual Residual on Labware Label->Residual Incineration Licensed Incineration Bulk->Incineration Neutralize Neutralize with Sodium Thiosulfate Residual->Neutralize AqueousWaste Collect Aqueous Waste Neutralize->AqueousWaste AqueousWaste->Incineration Spill Spill Occurs SpillContain Contain with Inert Absorbent Spill->SpillContain SpillCollect Collect Contaminated Material SpillContain->SpillCollect SpillCollect->Incineration

Caption: Disposal workflow for Iodoethane-d5.

References

Essential Safety and Operational Guide for Handling Iodo-Ethane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Iodo-Ethane-d5. It outlines procedural, step-by-step guidance for safe operation and disposal.

Chemical Identifier and Hazard Information

IdentifierValue
Chemical Name Ethane-d5, iodo-
Synonyms Iodoethane-d5, Ethyl-d5 iodide
CAS Number 6485-58-1
Molecular Formula C2D5I
Molecular Weight 161.00 g/mol

Hazard Classification: [1]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling Iodo-Ethane-d5. The following table summarizes the required equipment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, heavier-duty gloves should be considered after consulting the manufacturer's chemical resistance guide.[2][3] - Lab Coat: A standard, long-sleeved laboratory coat.[2] - Clothing: Long pants and closed-toe shoes are mandatory.[2][3]Prevents skin contact, which can cause irritation and potential sensitization.[1] A lab coat protects personal clothing from contamination.
Respiratory Protection All handling of Iodo-Ethane-d5 should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors is required.[1][4]Minimizes the inhalation of vapors, which may cause respiratory irritation and sensitization.[1]

Experimental Protocols: Safe Handling and Storage

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store the compound in a refrigerator at +2°C to +8°C.[1][5] The storage area must be well-ventilated. Protect the container from light and keep it tightly closed.[1][5]

Preparation for Use:

  • Work Area Setup: Before handling, ensure a certified chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don all required personal protective equipment as outlined in the PPE table above.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[4] Have a spill kit appropriate for flammable liquids nearby.

Handling and Dispensing:

  • Ventilation: All operations must be performed inside a chemical fume hood to avoid inhalation of vapors.[1][2]

  • Ignition Sources: Iodo-Ethane-d5 is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[1][6] Use only non-sparking tools.[1]

  • Static Discharge: Take precautionary measures against static discharge. Ensure that the container and receiving equipment are grounded and bonded.[1]

  • Transfer: When transferring the liquid, do so carefully to minimize splashing.

Disposal Plan

Proper disposal of Iodo-Ethane-d5 and contaminated materials is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Halogenated Organic Waste: Iodo-Ethane-d5 is a halogenated organic compound.[7][8] All liquid waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic liquids.[7][9]

  • Solid Waste: All solid materials contaminated with Iodo-Ethane-d5 (e.g., pipette tips, gloves, bench paper) must be collected in a separate, clearly labeled hazardous waste container for solid halogenated waste.[2]

  • Labeling: Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "Iodo-Ethane-d5".[8][9] Do not use abbreviations.

  • Container Management: Keep waste containers tightly closed except when adding waste.[9] Store waste containers in a designated satellite accumulation area.

Disposal Procedure:

  • Consult Local Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow for Handling Iodo-Ethane-d5

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe check_emergency Check Emergency Equipment don_ppe->check_emergency retrieve Retrieve from Refrigerated Storage check_emergency->retrieve dispense Dispense and Use retrieve->dispense segregate_liquid Segregate Liquid Waste dispense->segregate_liquid segregate_solid Segregate Solid Waste dispense->segregate_solid decontaminate Decontaminate Work Area segregate_liquid->decontaminate segregate_solid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Logical workflow for handling Iodo-Ethane-d5.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.